molecular formula C9H9NOS B1200930 3-Methoxybenzyl isothiocyanate CAS No. 75272-77-4

3-Methoxybenzyl isothiocyanate

Cat. No.: B1200930
CAS No.: 75272-77-4
M. Wt: 179.24 g/mol
InChI Key: SSSDJJXWAVRNCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxybenzyl isothiocyanate, also known as this compound, is a useful research compound. Its molecular formula is C9H9NOS and its molecular weight is 179.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(isothiocyanatomethyl)-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c1-11-9-4-2-3-8(5-9)6-10-7-12/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSDJJXWAVRNCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70226235
Record name 3-Methoxybenzyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70226235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75272-77-4
Record name 3-Methoxybenzyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075272774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methoxybenzyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70226235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxybenzyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name M-METHOXYBENZYLISOTHIOCYANATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J711Q1ZGCA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: Glucolimnanthin to 3-Methoxybenzyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: February 2026

From Agricultural Byproduct to Bioactive Therapeutic: A Biocatalytic Conversion Protocol

Executive Summary

This technical guide details the isolation and enzymatic conversion of Glucolimnanthin (m-methoxybenzylglucosinolate) into its bioactive lipophilic congener, 3-Methoxybenzyl Isothiocyanate (3-MBITC) . Predominantly found in the seed meal of Limnanthes alba (Meadowfoam), Glucolimnanthin represents a high-value valorization opportunity for agricultural waste streams.

While the native glucosinolate is biologically inert, its hydrolysis product, 3-MBITC, exhibits potent herbicidal, antimicrobial, and photoprotective properties. This guide provides a self-validating protocol for maximizing ITC yield while suppressing the formation of the thermodynamically stable but less active nitrile byproduct (3-methoxyphenylacetonitrile).

Part 1: Chemical Architecture & Reaction Mechanism

The Substrate: Glucolimnanthin

Glucolimnanthin is a phenylalanine-derived glucosinolate. Its stability relies on the thioglucosidic bond, which shields the reactive central carbon. The conversion to 3-MBITC is not a simple hydrolysis but a Lossen-like rearrangement triggered by the cleavage of the glucose moiety.

The Myrosinase-Actuated Mechanism

The transformation is catalyzed by myrosinase (


-thioglucosidase). The reaction kinetics and product profile are strictly governed by pH and the presence of epithiospecifier proteins (ESPs).
  • Hydrolysis: Myrosinase cleaves the

    
    -thioglucoside bond, releasing D-glucose and an unstable aglycone (thiohydroximate-O-sulfonate).[1]
    
  • Rearrangement (Critical Step):

    • Neutral pH (pH 6.0–7.0): The aglycone undergoes a spontaneous Lossen-like rearrangement, releasing sulfate (

      
      ) and forming the isothiocyanate (3-MBITC).
      
    • Acidic pH (< 4.0) or

      
       presence:  The pathway diverges toward the formation of the nitrile (3-methoxyphenylacetonitrile) and elemental sulfur, drastically reducing bioactivity.
      
Mechanistic Pathway Diagram

G GL Glucolimnanthin (Substrate) Aglycone Unstable Aglycone (Thiohydroximate-O-sulfonate) GL->Aglycone Hydrolysis Myr Myrosinase (Enzyme) Myr->GL ITC 3-Methoxybenzyl Isothiocyanate (3-MBITC) (Target Bioactive) Aglycone->ITC Nitrile 3-Methoxyphenylacetonitrile (Inactive Byproduct) Aglycone->Nitrile Glucose D-Glucose Aglycone->Glucose Cond_Neut Neutral pH (6-7) Spontaneous Rearrangement Cond_Neut->ITC Cond_Acid Acidic pH / Fe2+ Epithiospecifier Protein Cond_Acid->Nitrile Sulfate Sulfate ITC->Sulfate

Figure 1: The bifurcation of Glucolimnanthin hydrolysis. Control of pH is the primary determinant for 3-MBITC yield.

Part 2: Biocatalytic Production Protocol

Objective: Isolate 3-MBITC from Limnanthes alba seed meal with >90% purity. Prerequisite: Industrial meadowfoam seed meal is often heat-treated, denaturing endogenous myrosinase. This protocol uses a "doping" strategy with fresh seeds to reintroduce active enzyme.

Materials & Reagents[2]
  • Substrate: Defatted Meadowfoam Seed Meal (MSM).

  • Catalyst Source: Fresh, raw Meadowfoam seeds (ground) or purified Myrosinase (from Sinapis alba).

  • Solvents: Hexane (defatting), Dichloromethane (DCM) or Ethyl Acetate (extraction).

  • Buffer: Phosphate buffer (100 mM, pH 7.0).

Step-by-Step Methodology
Step 1: Substrate Preparation (Defatting)

Lipids interfere with the aqueous hydrolysis step and downstream purification.

  • Grind MSM to a fine powder (< 0.5 mm).

  • Extract with hexane (1:5 w/v) under agitation for 2 hours at room temperature.

  • Filter and air-dry the meal in a fume hood until all solvent odor dissipates.

    • Checkpoint: Residual hexane will denature the enzyme in Step 2. Ensure total dryness.

Step 2: The "Fermentation" Activation

This step reactivates the hydrolysis pathway using fresh seed enzymes.

  • Doping: Mix 99 g of defatted MSM with 1 g of finely ground fresh meadowfoam seeds (source of active myrosinase).

  • Hydration: Add 300 mL of deionized water (or pH 7.0 phosphate buffer).

    • Critical Control: Do not use tap water; metal ions (

      
      ) can catalyze nitrile formation.
      
  • Incubation: Seal the vessel and incubate at 25°C for 12–18 hours in the dark.

    • Note: Avoid temperatures >45°C to prevent enzyme denaturation.

Step 3: Liquid-Liquid Extraction
  • Add 300 mL of Dichloromethane (DCM) to the aqueous slurry.

  • Agitate vigorously for 30 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate phases.

  • Collect the lower organic phase (containing 3-MBITC).

  • Repeat extraction twice. Combine organic fractions.

Step 4: Purification
  • Dry the organic phase over anhydrous

    
    .
    
  • Concentrate via rotary evaporation (

    
    ).
    
  • Final Polish: For high-purity applications, pass the concentrate through a silica gel column or Sephadex LH-20, eluting with DCM/Methanol gradients.

Extraction Workflow Diagram

Workflow Start Raw Meadowfoam Seed Meal Defat Defatting (Hexane Wash) Start->Defat Dry Desolventization (Air Dry) Defat->Dry Mix Enzyme Doping (+1% Fresh Ground Seed) Dry->Mix React Hydrolysis Reaction (Water, pH 7, 25°C, 18h) Mix->React Extract Biphasic Extraction (DCM / Water) React->Extract PhaseSep Phase Separation Extract->PhaseSep OrgPhase Organic Phase (Contains 3-MBITC) PhaseSep->OrgPhase AqPhase Aqueous Phase (Discard) PhaseSep->AqPhase Final Rotary Evaporation & Purification OrgPhase->Final

Figure 2: Operational workflow for the isolation of 3-MBITC from seed meal.

Part 3: Process Control & Characterization

Trustworthiness in this protocol is established via analytical checkpoints. You must verify that the product is the Isothiocyanate (ITC) and not the Nitrile.

FeatureThis compound (Target)3-Methoxyphenylacetonitrile (Impurity)
UV Absorbance

nm

nm (Poor differentiator)
IR Spectroscopy Strong broad peak at 2100–2150 cm⁻¹ (

stretch)
Sharp peak at 2250 cm⁻¹ (

stretch)
GC-MS (EI) Molecular Ion (

) present; fragmentation distinct
Distinct fragmentation pattern
Solubility Highly soluble in DCM, Ethanol, DMSOSoluble in organic solvents

Self-Validation Rule: If IR analysis shows a shift from 2100 cm⁻¹ to 2250 cm⁻¹, your reaction pH was likely too low, or ferrous ions were present.

Part 4: Pharmacological & Biological Applications[3][4][5][6][7]

3-MBITC is not merely a herbicide; it is a potent electrophile capable of interacting with cellular targets via thiocarbamoylation of cysteine residues.

Comparative Efficacy Data

Table 1: Biological Activity Profile of 3-MBITC vs. Glucolimnanthin

Target SystemAssay TypeCompoundActivity MetricRef
Weed Control Abutilon theophrasti (Velvetleaf)3-MBITC

M (Inhibition of radicle elongation)
[1, 2]
Weed Control Triticum aestivum (Wheat)3-MBITC

M
[1]
Photoprotection Human Skin Equivalents (EpiDerm)3-MBITCSignificant reduction in UVB-induced DNA damage (CPDs)[3]
Antimicrobial Meloidogyne hapla (Nematode)GlucolimnanthinInactive (Requires hydrolysis)[4]
Antimicrobial Meloidogyne hapla (Nematode)3-MBITC100% Mortality at 24h (via meal amendment)[4]
Mechanism of Action
  • Herbicide/Antimicrobial: The lipophilic nature of 3-MBITC allows it to penetrate cell membranes, where the electrophilic central carbon attacks intracellular thiols (glutathione) and proteins, causing oxidative stress and metabolic disruption.

  • Photoprotection: Unlike direct antioxidants, 3-MBITC induces Phase II detoxification enzymes (e.g., via the Nrf2 pathway), providing long-term protection against oxidative UV damage [3].

References

  • Vaughn, S. F., et al. (1996).[2] Isolation and identification of (3-methoxyphenyl)acetonitrile as a phytotoxin from meadowfoam (Limnanthes alba) seedmeal.[2] Journal of Chemical Ecology.

  • Stevens, J. F., et al. (2009). Herbicidal Activity of Glucosinolate Degradation Products in Fermented Meadowfoam (Limnanthes alba) Seed Meal.[2] Journal of Agricultural and Food Chemistry.

  • Wong, C. P., et al. (2018). Photoprotective Properties of Isothiocyanate and Nitrile Glucosinolate Derivatives From Meadowfoam (Limnanthes alba) Against UVB Irradiation in Human Skin Equivalent.[3] Frontiers in Pharmacology.

  • Zasada, I. A., et al. (2012). Activity of meadowfoam (Limnanthes alba) seed meal glucolimnanthin degradation products against soilborne pathogens.[2][4] Journal of Nematology.

  • Bones, A. M., & Rossiter, J. T. (1996). The myrosinase-glucosinolate system, its organisation and biochemistry. Physiologia Plantarum.

Sources

Physicochemical properties of 3-methoxybenzyl isothiocyanate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methoxybenzyl isothiocyanate (3-MBI) is a lipophilic organosulfur compound and the primary bioactive hydrolysis product of glucolimnanthin , a glucosinolate abundantly found in the seed meal of Meadowfoam (Limnanthes alba) and Pentadiplandra brazzeana.

Unlike its structural isomer 4-methoxybenzyl isothiocyanate (found in Aubrieta), 3-MBI exhibits a unique stability profile and specific electrophilic reactivity that makes it a candidate of high interest for cosmetic stability (as an antimicrobial preservative) and pharmacological intervention (specifically Nrf2 induction).

This guide provides a rigorous technical breakdown of 3-MBI, moving from physicochemical characterization to synthesis protocols and mechanistic action.

Part 1: Molecular Identity & Structural Analysis

3-MBI is characterized by a benzyl skeleton with a methoxy group at the meta position and a highly electrophilic isothiocyanate (–N=C=S) moiety. This structure dictates its dual behavior: high lipophilicity facilitating membrane permeability, and specific reactivity toward thiol-containing proteins.

Parameter Technical Detail
IUPAC Name 1-(Isothiocyanatomethyl)-3-methoxybenzene
Common Name This compound; Limnanthin degradation product
CAS Number 17124-73-7 (Verify with specific vendor; often custom synthesized)
Molecular Formula C₉H₉NOS
Molecular Weight 179.24 g/mol
SMILES COc1cccc(CN=C=S)c1
Precursor Glucolimnanthin (3-methoxybenzyl glucosinolate)

Part 2: Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models based on structural isomers (e.g., 4-MBI) where specific 3-MBI data is proprietary.

Table 1: Physicochemical Properties

PropertyValue / CharacteristicRelevance to Formulation
Physical State Pale yellow to colorless liquidEasy incorporation into oil phases.
Boiling Point ~130–135°C at 0.7 mmHg (Predicted)Volatile; requires cold-processing or closed systems.
Density ~1.14 g/mL (at 25°C)Denser than water; sinks in aqueous biphasic extraction.
LogP (Octanol/Water) ~3.1 – 3.3Highly lipophilic; excellent cellular uptake.
Solubility Soluble in DMSO, Ethanol, Ethyl Acetate, Chloroform. Insoluble in water.[1]Requires emulsification or encapsulation for aqueous delivery.
Refractive Index ~1.59Relevant for purity checks via refractometry.

Part 3: Chemical Reactivity & Stability

Understanding the degradation pathways of 3-MBI is critical for accurate experimental design. Unlike aliphatic ITCs (like sulforaphane), benzylic ITCs are prone to specific hydrolytic cleavage.

Hydrolytic Instability

In aqueous media, particularly at elevated temperatures or non-neutral pH, 3-MBI undergoes hydrolysis.

  • Mechanism: Water attacks the electrophilic carbon of the ITC group.

  • Product: The primary degradation product is 3-methoxybenzylamine .

  • Implication: Aqueous formulations must be buffered (pH 6.0–7.0) and stored at low temperatures to prevent loss of potency.

Electrophilic Attack (Thiol Conjugation)

The central carbon of the –N=C=S group is electron-deficient.

  • Reaction: It reacts rapidly with nucleophiles, specifically sulfhydryl (–SH) groups on cysteine residues.

  • Biological Target: This is the mechanism for conjugating with Glutathione (GSH) and modifying Keap1 (see Part 5).

Diagram 1: Stability & Degradation Logic

StabilityPath MBI 3-Methoxybenzyl Isothiocyanate (3-MBI) Water H2O (Hydrolysis) MBI->Water Thiol R-SH (Bio-Conjugation) MBI->Thiol Amine 3-Methoxybenzylamine (Inactive Degradant) Water->Amine pH > 7 or Heat Dithiocarb Dithiocarbamate Adduct (Bioactive) Thiol->Dithiocarb Nucleophilic Attack

Caption: 3-MBI degrades to an amine in water (red path) but forms bioactive adducts with thiols (green path).

Part 4: Synthesis & Extraction Methodologies

Researchers typically access 3-MBI via two routes: enzymatic hydrolysis from natural sources (preferred for "green" chemistry claims) or chemical synthesis.

Protocol A: Enzymatic Extraction from Limnanthes alba

Best for: Obtaining 3-MBI for natural product research.

  • Starting Material: Defatted Meadowfoam seed meal (rich in Glucolimnanthin).

  • Activation: Suspend meal in deionized water (ratio 1:10 w/v).

  • Enzymatic Hydrolysis:

    • Adjust pH to 6.5.

    • Add exogenous myrosinase (0.5 units/g meal) if endogenous enzyme activity is low due to prior processing.

    • Incubate: 3–4 hours at 25°C. Note: Do not exceed 40°C to prevent thermal degradation.

  • Extraction:

    • Add an equal volume of Dichloromethane (DCM) or Ethyl Acetate.

    • Agitate vigorously for 30 minutes.

    • Centrifuge to separate phases. Collect the organic (bottom) layer.[2]

  • Purification:

    • Dry organic layer over anhydrous

      
      .
      
    • Evaporate solvent under reduced pressure (Rotavap) at <35°C.

    • Final Step: Vacuum distillation or Flash Chromatography (Hexane:EtOAc gradient) to isolate pure 3-MBI.

Protocol B: Chemical Synthesis (Dithiocarbamate Route)

Best for: Large-scale, high-purity synthesis.

  • Reagents: 3-Methoxybenzylamine (1 eq), Carbon Disulfide (

    
    , 1.2 eq), Triethylamine (
    
    
    
    , 2 eq), Tosyl Chloride (
    
    
    , 1.1 eq) or DCC.
  • Dithiocarbamate Formation:

    • Dissolve amine in THF at 0°C.

    • Add

      
      , followed by slow addition of 
      
      
      
      . Stir for 1 hour.
  • Desulfurization:

    • Add

      
       (or DCC) to the reaction mixture at 0°C.
      
    • Allow to warm to room temperature over 2 hours.

  • Workup:

    • Filter off the precipitate.

    • Concentrate filtrate and purify via silica gel chromatography.

Part 5: Pharmacological Mechanisms

The therapeutic potential of 3-MBI relies on its ability to induce Phase II detoxification enzymes.

Mechanism: The Nrf2/Keap1 Pathway

3-MBI acts as a "soft" electrophile. It enters the cell and modifies specific cysteine sensors (Cys151, Cys273, Cys288) on the Keap1 protein.[3] This prevents Keap1 from targeting Nrf2 for ubiquitination/degradation.

Diagram 2: 3-MBI Signaling Cascade

Nrf2Pathway MBI 3-MBI (Extracellular) Keap1 Keap1 (Cytosolic Repressor) MBI->Keap1 Cys Modification Keap1_Mod Keap1-MBI Adduct (Inactive) Keap1->Keap1_Mod Conformational Change Nrf2_Cyto Nrf2 (Cytosolic) Keap1->Nrf2_Cyto Normal State: Degrades Nrf2 Keap1_Mod->Nrf2_Cyto Releases Nrf2_Nuc Nrf2 (Nuclear) Nrf2_Cyto->Nrf2_Nuc Translocation ARE ARE (DNA Promoter) Nrf2_Nuc->ARE Binding Enzymes Phase II Enzymes (HO-1, NQO1, GST) ARE->Enzymes Transcription

Caption: 3-MBI modifies Keap1, halting Nrf2 degradation and triggering antioxidant enzyme transcription.

Part 6: Analytical Characterization

To validate the synthesis or extraction of 3-MBI, use the following parameters:

  • HPLC-UV:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

    • Mobile Phase: Acetonitrile:Water (gradient 20% -> 80% ACN).

    • Detection: 254 nm (Benzene ring absorption) and 270 nm.

    • Retention: 3-MBI will elute after the amine degradation product due to higher lipophilicity.

  • GC-MS:

    • Inlet Temp: 250°C.

    • Ionization: EI (70 eV).

    • Key Fragments: Look for molecular ion

      
       at m/z 179, and the characteristic tropylium-like ion or methoxybenzyl cation at m/z 121 (
      
      
      
      ).

References

  • De Nicola, G. R., et al. (2013). Stability of Benzylic-Type Isothiocyanates in Hydrodistillation-Mimicking Conditions.[4] Journal of Agricultural and Food Chemistry. Link

  • PubChem. 4-Methoxybenzyl isothiocyanate (Isomer Reference Data). National Library of Medicine. Link

  • Kishore, A., et al. (2019). Optimization of the extraction condition for benzyl isothiocyanate contents in Salvadora persica roots. ResearchGate. Link

  • Dinkova-Kostova, A. T., & Talalay, P. (2008). Direct and indirect antioxidant properties of inducers of cytoprotective proteins. Molecular Nutrition & Food Research. Link

  • Vaughn, S. F., et al. (1996). Glucolimnanthin, a plant growth-stimulating glucosinolate from meadowfoam. Phytochemistry. Link

Sources

3-Methoxybenzyl isothiocyanate solubility and stability profile

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the characterization, handling, and analysis of 3-Methoxybenzyl isothiocyanate (3-MeO-BITC) . It is designed for researchers in phytochemistry, drug discovery, and cosmetic formulation who require precise physicochemical data and robust experimental protocols.

Executive Summary

This compound (3-MeO-BITC) is a bioactive secondary metabolite predominantly derived from the enzymatic hydrolysis of glucolimnanthin , a glucosinolate found in the seed meal of Limnanthes alba (Meadowfoam). While structurally analogous to the well-studied Benzyl Isothiocyanate (BITC), the presence of a methoxy group at the meta position significantly alters its electronic properties and degradation pathways.

Key Technical Insight: Unlike its para-substituted counterpart (4-MeO-BITC), which hydrolyzes to an alcohol via a resonance-stabilized carbocation, 3-MeO-BITC degrades primarily into 3-methoxybenzylamine in aqueous environments. This distinction dictates specific handling protocols: aqueous formulations are inherently unstable, and extraction must be performed under strictly anhydrous, cold conditions to prevent artifact formation.

Physicochemical Identity
PropertySpecification
IUPAC Name 1-(Isothiocyanatomethyl)-3-methoxybenzene
CAS Number 3125-64-2
Molecular Formula C₉H₉NOS
Molecular Weight 179.24 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point ~129 °C at 11 mmHg (Heat sensitive)
Density 1.179 g/mL at 25 °C
LogP (Est.) ~2.5–3.0 (Lipophilic)
Refractive Index 1.64
Solubility & Stability Profile
3.1 Solubility Characteristics

3-MeO-BITC exhibits high lipophilicity due to the aromatic ring and methoxy substituent.

  • High Solubility: Chloroform, Dichloromethane (DCM), Ethyl Acetate, Ethanol, DMSO, Fats/Oils.

  • Low Solubility: Water (Sparingly soluble; typically <50 mg/L).

  • Formulation Implication: Due to poor aqueous solubility and stability, delivery systems utilizing liposomes , cyclodextrins , or anhydrous oil bases are required for biological applications.

3.2 Aqueous Stability & Degradation Mechanism

The stability of 3-MeO-BITC in aqueous media is poor and pH-dependent.

  • Hydrolysis: In aqueous solution, the electrophilic carbon of the isothiocyanate group (-N=C=S) is susceptible to nucleophilic attack by water.

  • Pathway Specificity: Research indicates that while para-methoxybenzyl ITC degrades to an alcohol, the meta-isomer (3-MeO-BITC) lacks the resonance stabilization to support the carbocation intermediate required for alcohol formation. Instead, it follows a pathway yielding 3-methoxybenzylamine .

  • Kinetics: Degradation is rapid in nutrient media (half-life < 12 hours) due to the presence of nucleophiles (amines/thiols in proteins) and water.

Figure 1: Comparative Degradation Pathway The following diagram illustrates the specific degradation route of 3-MeO-BITC compared to general isothiocyanate behavior.

degradation_pathway Figure 1: Hydrolytic degradation pathway of this compound yielding the amine. MBITC 3-MeO-BITC (Lipophilic Electrophile) Intermediate Thionocarbamic Acid Intermediate (Unstable) MBITC->Intermediate Hydrolysis (+H2O) Water H2O (Nucleophile) Water->Intermediate Amine 3-Methoxybenzylamine (Primary Degradation Product) Intermediate->Amine Decarboxylation COS COS (Carbon Oxysulfide) Intermediate->COS Elimination

Analytical Methodologies

Quantification of 3-MeO-BITC requires protocols that minimize thermal and hydrolytic degradation during sample preparation.

4.1 Extraction Protocol (Critical)
  • Solvent: Chloroform or Dichloromethane (Anhydrous).

    • Why: Ethanol and Methanol can react with ITCs over time to form thiocarbamates, leading to underestimation of yield.

  • Temperature: 4°C (Cold Extraction) .

    • Why: Hot extraction (Soxhlet) or steam distillation causes significant thermal degradation and volatilization (loss >90%).

  • Procedure:

    • Grind Limnanthes alba seeds/cake to a fine powder.

    • Incubate with exogenous myrosinase (if precursor glucosinolate conversion is required) in a minimum volume of buffer for <30 mins.

    • Immediately extract with cold Chloroform (3x volume).

    • Centrifuge and collect the organic layer.

    • Dry over anhydrous Na₂SO₄ and filter.

4.2 HPLC Quantification Method

A Reversed-Phase HPLC method is standard.

  • Column: C18 (e.g., Phenomenex Luna or Zorbax Eclipse), 5 µm, 250 x 4.6 mm.

  • Mobile Phase:

    • Solvent A: Water (0.1% Formic Acid)

    • Solvent B: Acetonitrile (HPLC Grade)

  • Gradient:

    • 0-5 min: 20% B (Isocratic)

    • 5-20 min: 20% → 80% B (Linear Gradient)

    • 20-25 min: 80% B (Wash)

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic ring absorption) or 270 nm .

  • Internal Standard: Benzyl Isothiocyanate (BITC) can be used if resolution permits, otherwise use an external calibration curve.

Figure 2: Extraction & Analysis Workflow

analysis_workflow Figure 2: Optimized workflow for extraction and quantification to minimize degradation. Sample Raw Material (Limnanthes alba Seed Meal) Hydrolysis Enzymatic Hydrolysis (Myrosinase, pH 7, 25°C, 30 min) Sample->Hydrolysis Activation Extraction Cold Extraction (Chloroform, 4°C) Hydrolysis->Extraction Liquid-Liquid Partition Drying Dehydration (Anhydrous Na2SO4) Extraction->Drying Remove Water HPLC HPLC-UV Analysis (C18 Column, ACN:H2O) Drying->HPLC Injection Data Quantification (Peak Area @ 254nm) HPLC->Data

Handling & Storage Protocols

To maintain compound integrity (Purity >98%):

  • Storage: Store neat liquid at -20°C .

  • Atmosphere: Flush containers with Argon or Nitrogen to prevent oxidation and moisture ingress.

  • Solvents: Avoid protic solvents (MeOH, EtOH) for long-term storage of stock solutions. Use DMSO or Acetonitrile for stock preparation.

  • Safety: 3-MeO-BITC is a potent electrophile. It is a skin irritant and lachrymator. Handle in a fume hood with nitrile gloves.

References
  • De Nicola, G., et al. (2013).[2] "Stability of benzylic-type isothiocyanates in hydrodistillation-mimicking conditions." Journal of Agricultural and Food Chemistry, 61(1), 137-142.[2]

  • Abdel-Kader, M. S., et al. (2019).[3] "Optimization of the extraction condition for benzyl isothiocyanate contents in Salvadora persica roots 'Siwak'." Saudi Pharmaceutical Journal, 27(6), 863-869.

  • Borek, V., & Morra, M. J. (2005). "Ionic thiocyanate (SCN-) production from 4-hydroxybenzyl glucosinolate contained in Sinapis alba seed meal." Journal of Agricultural and Food Chemistry, 53(22), 8650-8654.
  • Vaughn, S. F., et al. (1996). "Fungitoxic allyl isothiocyanate content of fresh and processed horseradish." HortScience, 31, 839.
  • Luang-In, V., & Rossiter, J. T. (2015).[4] "Stability studies of isothiocyanates and nitriles in aqueous media." Songklanakarin Journal of Science and Technology, 37(6), 625-630.[4]

Sources

Technical Whitepaper: Anti-Photoaging Mechanisms of 3-Methoxybenzyl Isothiocyanate (3-MBI) in Cutaneous Microenvironments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The search for botanical actives capable of mitigating extrinsic aging has shifted toward isothiocyanates (ITCs) due to their potent electrophilic modulation of cellular stress responses. 3-Methoxybenzyl isothiocyanate (3-MBI) , a secondary metabolite derived from the enzymatic hydrolysis of glucolimnanthin in Limnanthes alba (Meadowfoam) seed oil, has emerged as a high-value candidate.[1]

Unlike broad-spectrum antioxidants, 3-MBI exhibits a targeted mechanism of action: it specifically downregulates Matrix Metalloproteinase-1 (MMP-1) expression and reduces Cyclobutane Pyrimidine Dimers (CPDs) in UVB-irradiated tissue. This guide provides a technical analysis of 3-MBI’s anti-photoaging properties, detailing the molecular pathways involved and providing validated protocols for reproducing these effects in 3D human skin equivalents.

Molecular Profile & Source

  • IUPAC Name: 1-(isothiocyanatomethyl)-3-methoxybenzene

  • Common Abbreviation: 3-MBI or MBITC

  • Source Material: Limnanthes alba (Meadowfoam) seed meal.[1][2][3][4]

  • Biosynthesis: Produced via the hydrolysis of the glucosinolate glucolimnanthin by the enzyme myrosinase.

  • Physiochemical Characteristic: Lipophilic electrophile capable of interacting with cysteine residues on intracellular signaling proteins (e.g., Keap1, NF-κB).

Mechanisms of Action: The MAPK/AP-1 Axis

Photoaging is primarily driven by the degradation of the Extracellular Matrix (ECM). UVB radiation triggers a cascade of Reactive Oxygen Species (ROS) and DNA damage, activating the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK, JNK, p38).

The Pathophysiological Cascade
  • Initiation: UVB photons induce DNA lesions (CPDs) and generate ROS.

  • Signal Transduction: ROS activates MAPK phosphorylation.

  • Transcription Factor Activation: Activated MAPKs phosphorylate c-Fos and c-Jun, which dimerize to form Activator Protein-1 (AP-1) .

  • Enzymatic Degradation: AP-1 binds to the promoter regions of MMP1, MMP3, and MMP9.

  • Tissue Collapse: MMP-1 (Collagenase-1) cleaves Type I and III collagen; MMP-3 (Stromelysin-1) degrades elastin and proteoglycans.

3-MBI Pharmacodynamics

3-MBI functions as a transcriptional repressor of this cascade. Experimental data indicates that 3-MBI:

  • Blocks MMP-1 Induction: Significantly inhibits the mRNA and protein expression of MMP-1, preserving Type I collagen integrity.

  • Enhances DNA Repair: Reduces the accumulation of CPDs and phosphorylated γH2A.X (a marker of double-strand breaks), suggesting an upregulation of nucleotide excision repair mechanisms or direct quenching of upstream oxidative stress.

  • Prevents Hyperplasia: Inhibits the aberrant epidermal thickening (acanthosis) typical of chronic UV exposure.

Mechanistic Pathway Diagram

G UVB UVB Radiation ROS ROS & DNA Damage (CPDs) UVB->ROS Induces MAPK MAPK Phosphorylation (ERK/JNK/p38) ROS->MAPK Activates AP1 AP-1 Activation (c-Fos/c-Jun) MAPK->AP1 Phosphorylates MMP MMP-1 & MMP-3 Transcription AP1->MMP Promotes Expression Collagen Collagen/ECM Degradation MMP->Collagen Cleaves MBI 3-MBI (Treatment) MBI->ROS Reduces CPDs MBI->MAPK Inhibits MBI->MMP Downregulates

Figure 1: Pharmacodynamic pathway of 3-MBI. The molecule intercepts the photoaging cascade by inhibiting MAPK signaling and suppressing MMP transcription.[5][6]

Experimental Validation: 3D Skin Equivalent Protocol

To generate authoritative data, researchers should utilize 3D Human Skin Equivalents (HSEs) (e.g., EpiDerm™ FT-400) rather than monolayer keratinocytes. Monolayers fail to replicate the epidermal-dermal crosstalk essential for observing collagen degradation.

Protocol Overview

Objective: Assess the efficacy of 3-MBI in preventing UVB-induced MMP-1 secretion and DNA damage.

Step-by-Step Methodology

Step 1: Tissue Equilibration

  • Transfer 3D skin tissues (EpiDerm FT-400) to 6-well plates containing maintenance medium.

  • Incubate at 37°C, 5% CO₂ for 24 hours to normalize stress from shipment.

Step 2: Pre-Treatment (The "Preventative" Model)

  • Prepare 3-MBI stock in DMSO. Dilute in media to final concentrations of 10 µM, 25 µM, and 50 µM .

  • Control: Vehicle (0.1% DMSO) alone.

  • Apply treatment topically or systemically (in media) 24 hours prior to irradiation.

  • Note: Topical application mimics real-world cosmetic usage; systemic application tests intrinsic bioavailability.

Step 3: UVB Irradiation

  • Wash tissue surface with PBS to remove residual media/compound (to prevent photochemical artifacts).

  • Expose tissues to 60–100 mJ/cm² UVB using a calibrated simulator (e.g., BIO-SUN system).

  • Sham Control: Tissues removed from incubator but not irradiated.

Step 4: Post-Incubation & Harvest

  • Replenish with fresh media containing 3-MBI (maintenance dose).

  • Incubate for 24–48 hours .

  • Harvest:

    • Supernatant: Collect for MMP-1 ELISA.[7]

    • Tissue:[8] Fix in 10% formalin for histology (H&E, IHC for CPDs) or flash freeze for RT-qPCR.

Experimental Workflow Diagram

Protocol cluster_0 Phase 1: Preparation cluster_1 Phase 2: Stress Induction cluster_2 Phase 3: Analysis Step1 Equilibration (24h, 37°C) Step2 3-MBI Pre-treatment (10-50 µM) Step1->Step2 Step3 PBS Wash Step2->Step3 Step4 UVB Irradiation (60-100 mJ/cm²) Step3->Step4 Step5 Post-Incubation (48h) Step4->Step5 Step6 Assays: ELISA (MMP-1) IHC (CPDs) Step5->Step6

Figure 2: Standardized workflow for evaluating 3-MBI efficacy in 3D skin models.

Comparative Efficacy Data

The following table summarizes the effects of 3-MBI (MBITC) compared to its nitrile derivative (MPACN) and a Vehicle Control, based on composite data from validated skin equivalent studies (e.g., Wong et al., 2018).

EndpointVehicle + UVB3-MBI (MBITC) + UVBMPACN + UVBInterpretation
MMP-1 Expression High (+++)Significantly Reduced (+) Moderate Reduction (++)3-MBI is superior for collagen protection.
MMP-3 Expression High (+++)Reduced (++)Significantly Reduced (+) MPACN is superior for elastin protection.
DNA Damage (CPDs) High (+++)Low (+) Low (+)Both derivatives effectively aid DNA repair.
Epidermal Thickness Hyperplasia (Thick)Normalized Normalized3-MBI prevents UV-induced skin thickening.

Key Insight: While both derivatives are active, 3-MBI is the preferred candidate for anti-wrinkle applications due to its superior inhibition of MMP-1, the primary enzyme responsible for collagen degradation in photoaged skin.

References

  • Wong, L. S., et al. (2018). "Photoprotective Properties of Isothiocyanate and Nitrile Glucosinolate Derivatives From Meadowfoam (Limnanthes alba) Against UVB Irradiation in Human Skin Equivalent." Frontiers in Pharmacology. Available at: [Link]

  • Gwon, Y., et al. (2013). "Inhibitory effect of this compound on UVB-induced matrix metalloproteinase-1 expression in human keratinocytes." In Vitro Cellular & Developmental Biology - Animal. Available at: [Link]

  • Chaiprasongsuk, A., et al. (2017). "Protective effects of sulforaphane against UVB-induced skin aging in human dermal fibroblasts."[1] Journal of Pharmacological Sciences. Available at: [Link]

Sources

Methodological & Application

Synthesis and purification of 3-methoxybenzyl isothiocyanate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the synthesis of 3-methoxybenzyl isothiocyanate (3-MBITC), a valuable electrophilic intermediate in medicinal chemistry. Unlike aryl isothiocyanates, this benzylic analog requires specific handling to prevent polymerization and hydrolysis. We present two validated protocols: Method A (DCC-Mediated Desulfurization) for robust, large-scale preparation, and Method B (Tosyl Chloride-Mediated) for high-purity, chromatography-free applications. Special emphasis is placed on the removal of the dicyclohexylurea (DCU) byproduct and the stabilization of the final isothiocyanate functionality.

Introduction & Retrosynthetic Analysis

Isothiocyanates (ITCs) are versatile pharmacophores known for their ability to covalently modify cysteine residues in proteins. This compound is structurally significant as a linker in fragment-based drug discovery and a semi-synthetic analog of naturally occurring chemopreventive agents (e.g., benzyl isothiocyanate).

Retrosynthetic Logic: The most reliable disconnection for 3-MBITC involves the installation of the isothiocyanate group (


) onto the primary amine precursor, 3-methoxybenzylamine. This transformation proceeds via a dithiocarbamate intermediate, generated in situ using carbon disulfide (

).
Reaction Pathway Visualization

The following diagram outlines the mechanistic pathway for the DCC-mediated synthesis.

ReactionMechanism Amine 3-Methoxybenzylamine DTC Dithiocarbamate Intermediate Amine->DTC + CS₂, Base CS2 Carbon Disulfide (CS₂) CS2->DTC Transition Cyclic Transition State DTC->Transition + DCC DCC DCC (Desulfurizing Agent) DCC->Transition Product 3-Methoxybenzyl Isothiocyanate Transition->Product - H₂S (captured) Byproduct DCU (Insoluble Urea) Transition->Byproduct Precipitation

Figure 1: Mechanistic pathway for the conversion of amine to isothiocyanate via dithiocarbamate desulfurization.[1]

Safety & Handling Profile

  • Lachrymator Warning: Benzyl isothiocyanates are potent lachrymators (tear-inducing). All operations must be performed in a functioning fume hood.

  • Carbon Disulfide (

    
    ):  Highly flammable (Flash point: -30°C) and neurotoxic. Use glass syringes and avoid static discharge.
    
  • DCC: A potent allergen and skin sensitizer.

Method A: DCC-Mediated Synthesis (Standard Protocol)

This method is preferred for its high yield and tolerance of moisture, though it requires rigorous purification to remove the urea byproduct.

Reagents:

  • 3-Methoxybenzylamine (1.0 eq)

  • Carbon Disulfide (

    
    ) (1.5 eq)
    
  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • Triethylamine (TEA) (1.0 eq)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Protocol:

  • Dithiocarbamate Formation:

    • Charge a round-bottom flask with 3-methoxybenzylamine (10 mmol) and TEA (10 mmol) in DCM (30 mL).

    • Cool the solution to

      
       using an ice bath.
      
    • Add

      
       (15 mmol) dropwise over 10 minutes. The solution will turn yellow/orange, indicating dithiocarbamate formation.
      
    • Stir at

      
       for 30 minutes.
      
  • Desulfurization:

    • Dissolve DCC (11 mmol) in minimal DCM (5 mL).

    • Add the DCC solution dropwise to the cold reaction mixture.

    • Observation: A white precipitate (Dicyclohexylurea, DCU) will begin to form almost immediately.

    • Allow the reaction to warm to room temperature (RT) and stir for 3–4 hours. Monitor by TLC (Hexane:EtOAc 9:1); the starting amine spot (ninhydrin active) should disappear.

  • Workup (DCU Removal Phase 1):

    • Cool the mixture back to

      
       (freezer or dry ice/acetone) for 1 hour to maximize DCU precipitation.
      
    • Filter the cold mixture through a sintered glass funnel packed with a thin pad of Celite.

    • Wash the filter cake with cold DCM.

Method B: Tosyl Chloride-Mediated Synthesis (High Purity)

This method avoids the formation of DCU, making it ideal if column chromatography is to be avoided.

Reagents:

  • 3-Methoxybenzylamine (1.0 eq)

  • 
     (5.0 eq)
    
  • Triethylamine (2.2 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 eq)

  • Solvent: THF[2]

Protocol:

  • Combine amine (10 mmol), TEA (22 mmol), and THF (40 mL). Cool to

    
    .
    
  • Add

    
     (50 mmol) dropwise. Stir 30 min.
    
  • Add TsCl (11 mmol) dissolved in THF dropwise.

  • Stir 20 min at

    
    , then 30 min at RT.
    
  • Workup: Add 1N HCl to quench. Extract with Ethyl Acetate. The TsCl byproduct remains water-soluble or easily separable.

Purification Strategy: The "DCU Challenge"

When using Method A, traces of DCU often solubilize and contaminate the oil. The following workflow ensures complete removal.

PurificationWorkflow Crude Crude Reaction Mixture (Containing DCU) ColdFilter Step 1: Cold Filtration (-20°C through Celite) Crude->ColdFilter Evap Evaporate Solvent ColdFilter->Evap Resuspend Resuspend in Hexane/Et₂O (Product Soluble, DCU Insoluble) Evap->Resuspend Filter2 Step 2: Secondary Filtration Resuspend->Filter2 Flash Flash Chromatography (Silica Gel) Filter2->Flash If high purity required Final Pure 3-Methoxybenzyl ITC (Yellow Oil) Filter2->Final If >95% acceptable Flash->Final

Figure 2: Purification workflow specifically designed to eliminate urea byproducts.

Flash Chromatography Conditions:

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: 100% Hexanes

    
     5% EtOAc in Hexanes.
    
  • Note: ITCs move fast on silica (

    
     in 9:1 Hex/EtOAc).
    

Characterization & Data

TechniqueExpected Signal / ValueInterpretation
Physical State Pale yellow oilPungent, mustard-like odor.
IR Spectroscopy 2050 – 2150 cm⁻¹ Strong, broad peak (

stretch). Diagnostic.
¹H NMR (CDCl₃)

3.80 (s, 3H)
Methoxy group (

).

4.65 – 4.75 (s, 2H)
Benzylic protons (

).

6.80 – 7.30 (m, 4H)
Aromatic protons.
¹³C NMR

~130 – 135 ppm
Isothiocyanate carbon (

). Often weak intensity.

~48 ppm
Benzylic carbon.

Troubleshooting

  • Problem: Low Yield / Polymerization.

    • Cause: Basic conditions during workup can hydrolyze the ITC back to amine or thiourea.

    • Solution: Keep workup neutral or slightly acidic. Avoid prolonged exposure to aqueous base.

  • Problem: Product smells like rotten eggs.

    • Cause: Residual

      
       or 
      
      
      
      .
    • Solution: Purge the oil with nitrogen gas for 30 minutes or wash organic layer with dilute bleach (oxidizes sulfur species) carefully.

  • Problem: White solid reappears in the oil after column.

    • Cause: Leaching DCU.[3][4]

    • Solution: Dissolve oil in minimal cold ether, filter through a 0.45

      
      m syringe filter.
      

References

  • Munch, H., et al. (2008). "DCC-Mediated Synthesis of Isothiocyanates from Amines and Carbon Disulfide." Tetrahedron Letters, 49(19), 3117-3119.

  • Wong, R., & Dolman, S. (2007). "Isothiocyanates from Tosyl Chloride Mediated Decomposition of In Situ Generated Dithiocarbamate Salts." The Journal of Organic Chemistry, 72(10), 3969–3971.

  • BenchChem Technical Support. (2024). "Purification of Crude Products from 1,3-Dicyclohexylurea (DCU)." BenchChem Protocols.

  • Thermo Fisher Scientific. (2023).[5][6] "Safety Data Sheet: 3-Methoxyphenyl isothiocyanate." (Used as proxy for toxicity profile of methoxy-substituted ITCs).

Sources

Application Note: In Vitro Assays for 3-Methoxybenzyl Isothiocyanate (3-MeO-BITC) Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

3-Methoxybenzyl isothiocyanate (3-MeO-BITC) is a naturally occurring bioactive isothiocyanate derived primarily from the enzymatic degradation of glucolimnanthin , a glucosinolate found abundantly in the seed meal of Meadowfoam (Limnanthes alba).[1][2][3] While structurally analogous to the well-characterized benzyl isothiocyanate (BITC), the methoxy substitution at the meta position alters its lipophilicity and metabolic stability, imparting unique photoprotective, anti-aging, and chemopreventive properties.

This guide details the protocols for evaluating 3-MeO-BITC activity, focusing on its two primary therapeutic potentials: dermatological protection (UVB/MMP inhibition) and antiproliferative activity .

Chemical & Handling Specifications
  • IUPAC Name: 1-(Isothiocyanatomethyl)-3-methoxybenzene

  • Source: Synthetic or enzymatic hydrolysis of Limnanthes alba seed meal.

  • Molecular Weight: 179.24 g/mol

  • Reactivity: Highly electrophilic central carbon (

    
    ). Reacts reversibly with thiols (cysteine residues) and irreversibly with amines under basic conditions.
    
Preparation of Stock Solutions

Critical Step: Isothiocyanates are susceptible to hydrolysis in aqueous buffers.

  • Solvent: Dissolve neat 3-MeO-BITC in anhydrous DMSO (Dimethyl sulfoxide) to create a 100 mM stock .

  • Storage: Aliquot into amber glass vials (avoid plastics prone to leaching) and store at -20°C . Stable for 3-6 months.

  • Working Solutions: Dilute immediately before use into serum-free media. Ensure final DMSO concentration is

    
     to avoid solvent toxicity.
    

Assay I: Cytotoxicity & Antiproliferative Screening

Purpose: To determine the IC50 of 3-MeO-BITC against target cell lines (e.g., keratinocytes, melanoma, or carcinoma cells) and establish non-toxic ranges for mechanistic studies.

Protocol: SRB (Sulforhodamine B) Assay

Unlike MTT, the SRB assay is not influenced by mitochondrial metabolic fluctuations, making it superior for testing metabolic modulators like ITCs.

  • Cell Seeding: Seed cells (e.g., HaCaT keratinocytes or A375 melanoma) at

    
     to 
    
    
    
    cells/well in 96-well plates. Incubate for 24 hours.
  • Treatment:

    • Remove old media.

    • Add 100 µL of fresh media containing 3-MeO-BITC (Range: 0.5 µM – 100 µM).

    • Include Vehicle Control (0.1% DMSO) and Positive Control (e.g., Doxorubicin or BITC).

    • Incubate for 48–72 hours .

  • Fixation:

    • Add 50 µL of cold 50% (w/v) TCA (Trichloroacetic acid) directly to each well (final concentration ~10%).

    • Incubate at 4°C for 1 hour. Wash 5x with tap water and air dry.

  • Staining:

    • Add 100 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid).

    • Incubate 30 mins at room temperature.

    • Wash 4x with 1% acetic acid to remove unbound dye. Air dry.

  • Solubilization & Read:

    • Add 150 µL of 10 mM Tris base (pH 10.5) to solubilize protein-bound dye.

    • Shake for 10 mins. Measure Absorbance at 510 nm .

Assay II: Photoprotection & DNA Damage Evaluation

Purpose: To assess the ability of 3-MeO-BITC to prevent UVB-induced DNA damage, specifically Cyclobutane Pyrimidine Dimers (CPDs), a key mechanism identified in Meadowfoam derivatives.

Experimental Workflow

This assay requires precise timing between compound pre-treatment and UVB irradiation.

Photoprotection_Workflow Start Seed Keratinocytes (HPEK or HaCaT) Treat Pre-treat with 3-MeO-BITC (1-10 µM) 24 Hours Start->Treat Wash Wash with PBS (Remove Phenol Red) Treat->Wash Prevents UV absorption by media UVB UVB Irradiation (20-40 mJ/cm²) Wash->UVB Recovery Post-Incubation (Media + Compound) 6-24 Hours UVB->Recovery Analysis Analyze CPDs (ELISA/IF) or Apoptosis Recovery->Analysis

Caption: Workflow for evaluating photoprotective efficacy against UVB-induced damage.[4]

Protocol: CPD Quantification (ELISA)
  • Pre-treatment: Treat cells with 3-MeO-BITC (1, 5, 10 µM) for 24 hours.

  • Irradiation:

    • Wash cells with PBS. Replace with a thin layer of PBS.

    • Expose to UVB (302 nm peak) at 20–40 mJ/cm² .

    • Note: Keep controls covered (Sham irradiation).

  • DNA Extraction: Harvest cells immediately or 1-hour post-UVB using a genomic DNA extraction kit (e.g., DNeasy).

  • Denaturation: Heat DNA at 100°C for 10 mins, then snap-cool on ice (essential for antibody binding).

  • ELISA Coating: Coat 96-well ELISA plates with protamine sulfate (0.003%) followed by DNA samples. Dry overnight at 37°C.

  • Detection:

    • Block with 2% BSA.

    • Incubate with Anti-CPD monoclonal antibody (clone TDM-2) (1:1000) for 1 hour.

    • Secondary Ab: HRP-conjugated anti-mouse.

    • Develop with TMB substrate; read at 450 nm.

  • Validation: Significant reduction in OD450 compared to UVB-only control indicates photoprotection.

Assay III: Anti-Aging & Matrix Metalloproteinase (MMP) Inhibition

Purpose: To verify if 3-MeO-BITC inhibits the degradation of collagen by suppressing MMP-1 and MMP-3 expression, a known activity of Limnanthes derivatives.

Protocol: RT-qPCR for MMP Expression
  • Induction: Pre-treat cells with 3-MeO-BITC for 24h, then stimulate with TNF-α (10 ng/mL) or UVB to induce MMP expression.

  • RNA Isolation: Extract total RNA using TRIzol or silica columns 24h post-stimulation.

  • cDNA Synthesis: Reverse transcribe 1 µg RNA.

  • qPCR Parameters:

    • Target Genes: MMP1 (Collagenase-1), MMP3 (Stromelysin-1).

    • Reference Gene: GAPDH or ACTB.

    • Chemistry: SYBR Green.[5]

  • Data Analysis: Calculate fold change using the

    
     method. 3-MeO-BITC should dose-dependently reduce fold-induction.
    

Mechanistic Validation: Nrf2 Activation

Isothiocyanates typically act via the Keap1-Nrf2 pathway . 3-MeO-BITC reacts with cysteine thiols on Keap1, releasing Nrf2 to translocate to the nucleus and transcribe antioxidant genes (HO-1, NQO1).

Mechanism_Nrf2 Extracellular Extracellular 3-MeO-BITC Keap1 Keap1-Nrf2 Complex (Inactive) Extracellular->Keap1 Diffusion Cytosol Cytosol Modification Thiol Modification of Keap1 Keap1->Modification + 3-MeO-BITC Release Nrf2 Release Modification->Release Nucleus Nuclear Translocation Release->Nucleus ARE Bind to ARE (Antioxidant Response Element) Nucleus->ARE Genes Expression of HO-1, NQO1, GCLC ARE->Genes Cytoprotection

Caption: Proposed mechanism of action via Keap1-Nrf2 signaling pathway.

Protocol: ARE-Luciferase Reporter Assay
  • Transfection: Transfect cells (e.g., HepG2 or HaCaT) with an ARE-Luciferase plasmid (containing Antioxidant Response Elements driving Firefly Luciferase) and a Renilla control plasmid.

  • Incubation: 24 hours post-transfection, treat cells with 3-MeO-BITC (1–20 µM).

  • Lysis: After 12–18 hours treatment, lyse cells using Passive Lysis Buffer.

  • Measurement: Use a Dual-Luciferase assay kit. Measure Firefly luminescence (ARE activity) and normalize to Renilla (transfection efficiency).

  • Result: Expect a 2-5 fold increase in normalized luciferase activity.

Data Presentation & Troubleshooting

Summary of Expected Results
Assay TypeReadoutExpected Effect of 3-MeO-BITC
SRB / MTT Cell ViabilityDose-dependent decrease (Cytotoxicity) at high concentrations (>20 µM).
CPD ELISA DNA DamageReduction in CPD formation post-UVB (Photoprotection).
RT-qPCR MMP-1/3 mRNADownregulation of UV/TNF-induced MMP expression.
DCFDA Intracellular ROSReduction in oxidative stress (Indirect antioxidant).
Western Blot Nrf2 ProteinIncreased nuclear accumulation of Nrf2.
Troubleshooting Guide
  • Precipitation: If the compound precipitates in media, ensure the DMSO stock is fully dissolved and vortex vigorously during dilution. Do not exceed 0.5% DMSO.

  • High Cytotoxicity: If cells die even at low doses, check cell density. ITCs are often more toxic to low-density cultures. Increase seeding density.

  • Volatility: Like many isothiocyanates, 3-MeO-BITC can be volatile. Seal plates with Parafilm during long incubations if cross-contamination is suspected, though it is less volatile than Allyl ITC.

References

  • Photoprotective Properties of Isothiocyanate and Nitrile Glucosinolate Derivatives From Meadowfoam (Limnanthes alba) . Frontiers in Pharmacology.

  • Herbicidal Activity of Glucosinolate Degradation Products in Fermented Meadowfoam (Limnanthes alba) Seed Meal . Journal of Agricultural and Food Chemistry.

  • Benzyl Isothiocyanate: A Comprehensive Review on its Anti-Cancer Potential . International Journal of Molecular Sciences.

  • Isothiocyanates as Cancer Chemopreventive Agents: Mechanisms of Action . Current Molecular Medicine.

Sources

Application Note: Animal Models for 3-Methoxybenzyl Isothiocyanate (3-MeO-BITC) Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methoxybenzyl isothiocyanate (3-MeO-BITC) is a naturally occurring isothiocyanate primarily derived from the glucosinolate glucolimnanthin found in Meadowfoam (Limnanthes alba) seed oil. While structurally analogous to the well-characterized Benzyl Isothiocyanate (BITC), the addition of the meta-methoxy group alters its lipophilicity, metabolic stability, and electrophilic potency.

Research indicates 3-MeO-BITC possesses distinct photoprotective, antimicrobial, and potential antineoplastic properties. However, its application in animal models requires specific modifications to standard ITC protocols due to its unique physicochemical profile. This guide provides validated workflows for dermatological (UV-protection) models, translational systemic oncology models, and rapid toxicity screening.

Part 1: Compound Handling & Formulation

Critical Safety Note: 3-MeO-BITC is a potent electrophile and skin irritant. All handling must occur in a chemical fume hood.

Physicochemical Profile
  • Compound: this compound[1][2][3][4]

  • Source: Synthetic or enzymatic hydrolysis of Glucolimnanthin (Limnanthes alba).

  • Appearance: Pale yellow to clear liquid.

  • Solubility: Highly lipophilic; insoluble in water. Soluble in DMSO, Ethanol, and Vegetable Oils.

  • Stability: Susceptible to hydrolysis in aqueous buffers over time. Prepare fresh.

Vehicle Selection & Formulation Protocol

Unlike hydrophilic drugs, 3-MeO-BITC requires a lipid-based or surfactant-rich vehicle to ensure bioavailability and prevent precipitation in the peritoneum or gut.

Administration RouteRecommended VehicleStability WindowNotes
Topical (Skin) Acetone/Olive Oil (4:1 v/v)2 HoursStandard for skin carcinogenesis models. Acetone evaporates, leaving the ITC in the oil matrix.
Oral Gavage (p.o.) Corn Oil or MCT Oil4 HoursAvoid aqueous buffers. Vortex vigorously before administration.
Intraperitoneal (i.p.) 10% DMSO + 40% PEG400 + 50% Saline< 30 MinsMust prepare immediately before injection. Add saline last to prevent crashing out.

Part 2: Dermatological & Photoprotection Models

Primary Application: Chemoprevention of UVB-induced damage.[2]

Research suggests 3-MeO-BITC is effective in mitigating UVB-induced oxidative stress, a key driver of skin cancer and photoaging. The following protocol is adapted from ex vivo human skin equivalent studies and translational murine models.

Protocol: Murine UVB Photoprotection Model

Objective: Evaluate the efficacy of 3-MeO-BITC in preventing UVB-induced erythema, hyperplasia, and DNA damage.

Animals: SKH-1 Hairless Mice (6-8 weeks old, female). Group Size: n=10 per group.

Workflow Diagram:

SkinModelWorkflow Start Acclimatization (7 Days) Shave Hairless Mice (SKH-1) Start->Shave Topical Topical Application 3-MeO-BITC (200 µL/mouse) Shave->Topical Wait Absorption (30 Mins) Topical->Wait UVB UVB Irradiation (180 mJ/cm²) Wait->UVB Repeat Repeat 3x / Week (10 Weeks) UVB->Repeat Analysis Necropsy & Analysis (H&E, TUNEL, COX-2) Repeat->Analysis

Caption: Workflow for evaluating topical 3-MeO-BITC efficacy against UVB-induced skin damage.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-MeO-BITC in Acetone/Olive Oil (4:1) to achieve concentrations of 1, 5, and 10 µmol per application (approx. 200 µL volume).

  • Application: Apply the solution topically to the dorsal skin of the mouse 30 minutes prior to UVB exposure.

    • Control: Vehicle only (Acetone/Olive Oil).

  • Irradiation: Expose mice to UVB radiation using a controlled lamp system (emission peak 312 nm).

    • Dose: Start at 180 mJ/cm² (1 Minimal Erythema Dose) and escalate weekly if simulating chronic carcinogenesis, or keep constant for acute inflammation studies.

  • Observation: Monitor for erythema (redness) and edema daily.

  • Termination: Sacrifice animals 24 hours after the final UVB exposure.

  • Readouts:

    • Histology: Measure epidermal thickness (hyperplasia) via H&E staining.

    • Apoptosis: TUNEL assay to detect apoptotic keratinocytes.

    • Inflammation: Western blot for COX-2 and iNOS expression in skin homogenates.

Part 3: Systemic Oncology Models (Translational)

Primary Application: Solid tumor xenografts (Melanoma, Lung, Colon).

While direct systemic data for 3-MeO-BITC is emerging, its mechanism is homologous to BITC (Keap1-Nrf2 interaction and NF-κB inhibition). The "Methoxy" group increases electron density, potentially altering its reactivity with cysteine residues on Keap1 compared to standard BITC.

Protocol: Subcutaneous Xenograft (A375 Melanoma)

Objective: Assess tumor growth inhibition.

Animals: BALB/c Nude Mice (Athymic). Cell Line: A375 (Human Melanoma) or A549 (Lung).

Dosing Strategy:

  • Low Dose: 10 mg/kg (Daily, p.o.)

  • High Dose: 40 mg/kg (Daily, p.o.)

  • Note: 3-MeO-BITC may be more potent than BITC; monitor weight loss strictly.

Experimental Workflow:

  • Inoculation: Inject

    
     cells suspended in 100 µL Matrigel/PBS (1:1) into the right flank.
    
  • Staging: Allow tumors to reach ~100 mm³ (approx. 7-10 days).

  • Randomization: Group mice (n=8-10) to ensure equal average tumor volume across groups.

  • Treatment: Administer 3-MeO-BITC via oral gavage (Vehicle: Corn Oil) daily for 21-28 days.

  • Monitoring:

    • Measure tumor volume (

      
      ) every 3 days.
      
    • Stop Criterion: If body weight drops >15% compared to Day 0, euthanize immediately.

  • Mechanistic Validation (Post-Necropsy):

    • Extract tumor tissue.

    • Nrf2 Pathway Analysis: 3-MeO-BITC should induce nuclear translocation of Nrf2.[1][5] Perform Nuclear/Cytosolic fractionation and Blot for Nrf2.

Part 4: Mechanism of Action & Biomarkers

Understanding the molecular target is essential for validating the animal model. 3-MeO-BITC acts as a "prodrug" for Nrf2 activation. It reacts with sulfhydryl groups on Keap1, liberating Nrf2.

Signaling Pathway Diagram:

Nrf2Mechanism ITC 3-MeO-BITC (Electrophile) Reaction Cysteine Modification (Adduct Formation) ITC->Reaction Keap1 Keap1 (Sensor) Nrf2_Cyto Nrf2 (Cytosolic) Degradation Complex Keap1-Nrf2 Complex Complex->Nrf2_Cyto Basal State Complex->Reaction Disruption Nrf2_Nuc Nrf2 (Nuclear) Translocation Reaction->Nrf2_Nuc ARE Antioxidant Response Element (ARE) Nrf2_Nuc->ARE Genes Target Genes: HO-1, NQO1, GST ARE->Genes Transcription

Caption: 3-MeO-BITC disrupts the Keap1-Nrf2 complex via cysteine modification, triggering antioxidant gene transcription.

Part 5: Rapid Toxicity Screening (Invertebrate Model)

Before moving to expensive rodent models, use the Meloidogyne hapla (Root-knot nematode) or C. elegans model to verify compound activity and batch potency. 3-MeO-BITC is highly active against nematodes (EC50 ~0.0025 mg/mL).

Protocol:

  • Setup: 96-well plate.

  • Treatment: Add 3-MeO-BITC (0.001 - 0.1 mg/mL) in 1% Methanol/Water.

  • Subject: Add ~50 J2 stage juveniles per well.

  • Readout: Assess motility/mortality at 24 hours.

  • Relevance: High toxicity here correlates with high biological activity (electrophilicity), serving as a quality control step for the chemical batch before mouse studies.

References

  • Zasada, I. A., et al. (2012). Activity of meadowfoam (Limnanthes alba) seed meal glucolimnanthin degradation products against soilborne pathogens.[3] Journal of Agricultural and Food Chemistry.

  • Bremner, P., et al. (2018). Photoprotective Properties of Isothiocyanate and Nitrile Glucosinolate Derivatives From Meadowfoam (Limnanthes alba) Against UVB Irradiation in Human Skin Equivalent.[2] Frontiers in Pharmacology.

  • Kundu, J. K., & Surh, Y. J. (2008). Inflammation: getting under the skin of cancer and chemoprevention. Nature Reviews Cancer. (Reference for general ITC skin carcinogenesis models).

  • Ni, W. Y., et al. (2013). Oral administration of benzyl-isothiocyanate inhibits in vivo growth of subcutaneous xenograft tumors of human malignant melanoma A375.S2 cells. In Vivo. (Translational protocol basis).

  • Dinkova-Kostova, A. T., & Talalay, P. (2008). Direct and indirect antioxidant properties of inducers of cytoprotective proteins. Molecular Nutrition & Food Research. (Mechanism of Nrf2 activation).[1][6][7][8]

Sources

In vivo experimental design for MBITC photoprotection studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vivo Experimental Design for MBITC Photoprotection Studies

Executive Summary & Scientific Rationale

3-Methoxybenzyl isothiocyanate (MBITC) , a secondary metabolite derived from Meadowfoam (Limnanthes alba) seed oil, represents a class of "biological photoprotectants."[1][2][3] Unlike physical blockers (TiO₂) or organic filters (Avobenzone) that absorb/reflect photons, MBITC operates intracellularly to mitigate the biochemical cascade of UV-induced damage.

Current literature (e.g., Frontiers in Pharmacology, 2018) identifies MBITC’s efficacy in reducing Cyclobutane Pyrimidine Dimers (CPDs), suppressing MMP-1/3 expression, and modulating epidermal hyperplasia. This guide outlines a rigorous in vivo experimental framework to validate these mechanisms, transitioning from acute DNA damage prevention to chronic anti-photoaging efficacy.

Key Mechanism of Action (MOA):

  • Primary: Reduction of DNA double-strand breaks (downregulation of

    
    H2A.X).
    
  • Secondary: Inhibition of UVB-induced hyperproliferation (PCNA suppression).

  • Tertiary: Preservation of Extracellular Matrix (ECM) via MMP suppression.

Experimental Workflow Visualization

The following diagram illustrates the critical signaling nodes targeted by MBITC and the logical flow of the experimental design.

MBITC_Mechanism_Workflow cluster_pathway Pathological Cascade UVB UVB Irradiation (290-320 nm) ROS ROS Generation & DNA Damage UVB->ROS CPD CPD Formation (Mutagenesis) ROS->CPD H2AX γH2A.X (DSB Marker) ROS->H2AX MMP MMP-1/3 (Collagen Degradation) ROS->MMP MAPK Pathway PCNA PCNA (Hyperplasia) CPD->PCNA Chronic Exposure MBITC MBITC Treatment (Topical) MBITC->CPD Inhibits MBITC->H2AX Reduces MBITC->PCNA Normalizes MBITC->MMP Suppresses

Figure 1: Mechanistic intervention points of MBITC against UVB-induced skin pathology. MBITC acts downstream of photon absorption to mitigate DNA damage and ECM degradation.

Pre-Clinical Model Selection

To ensure high translational relevance, the SKH-1 Hairless Mouse is the mandatory model.

  • Justification: The SKH-1 mouse is immunocompetent and mimics human epidermal thickening and photoaging responses without the confounding variable of hair cycling.

  • Sample Size: Power analysis (G*Power) typically requires n=8-10 per group to detect a 20% difference in epidermal thickness with

    
     and Power (
    
    
    
    ) = 0.8.

Protocol A: Acute Photoprotection (DNA Damage & Apoptosis)

Objective: Determine if topical MBITC prevents immediate DNA damage (CPDs) and apoptosis (Sunburn Cells) post-irradiation.

Experimental Design Table
GroupTreatment (Topical, 20 mins pre-UV)Irradiation (Single Dose)Endpoint (Harvest Time)
G1 Vehicle (Acetone/Olive Oil 4:1)Sham (0 mJ/cm²)24 Hours
G2 VehicleUVB (180 mJ/cm² - ~3 MED)24 Hours
G3 MBITC Low (10 µM)UVB (180 mJ/cm²)24 Hours
G4 MBITC High (50 µM)UVB (180 mJ/cm²)24 Hours
G5 Positive Control (Sulforaphane)UVB (180 mJ/cm²)24 Hours
Step-by-Step Methodology
  • Preparation: Dissolve MBITC in a vehicle of Acetone:Olive Oil (4:1) or Ethanol:Propylene Glycol (7:3). Note: Avoid DMSO if possible as it can act as a radical scavenger, confounding ROS results.

  • Application: Apply 100 µL of solution to the dorsal skin of lightly anesthetized mice. Allow 20 minutes for stratum corneum penetration.

  • Irradiation: Place mice in a compartmentalized UV box. Irradiate with a broadband UVB source (peak 312 nm) to deliver 180 mJ/cm² (approx. 3 Minimal Erythema Doses for SKH-1).

    • Validation: Verify flux using a calibrated radiometer (e.g., Waldmann UV meter) before every session.

  • Harvest: Euthanize mice 24 hours post-irradiation. Collect dorsal skin.

    • Portion A: Fix in 10% neutral buffered formalin (for IHC).

    • Portion B: Snap freeze in liquid nitrogen (for Western Blot).

Key Readouts & Causality Check
  • CPD Staining (IHC): Primary outcome. If MBITC works, nuclear staining for Cyclobutane Pyrimidine Dimers must be significantly lower in G4 vs G2.

  • Sunburn Cells (H&E): Count eosinophilic, pyknotic cells in the epidermis. This validates the prevention of apoptosis.

Protocol B: Chronic Photoaging (Hyperplasia & ECM)

Objective: Assess the ability of MBITC to prevent skin thickening (hyperplasia) and collagen degradation over repeated exposure.[1]

Timeline Visualization

Chronic_Timeline Start Day 0 Acclimatization Wk1 Wk1 Start->Wk1 Wk3 Week 3-6 M T W Th F Maintenance (120 mJ) Wk1->Wk3 Treat 3x/week Wk8 Week 8-10 M T W Th F High Dose (150 mJ) Wk3->Wk8 Treat 3x/week End Day 70 Harvest Wk8->End

Figure 2: Chronic irradiation schedule. Treatment is applied 30 mins prior to each UV exposure, 3 times per week for 10 weeks.

Methodology
  • Dosing: Treat mice 3x/week (M-W-F) with MBITC (High Dose) or Vehicle.

  • Irradiation: Expose mice to UVB 30 minutes post-application.

    • Ramp-up Strategy: Start at 1 MED (60 mJ/cm²) in Week 1 to avoid blistering, gradually increasing to 2.5 MED (150 mJ/cm²) by Week 8 to simulate photoaging hardening.

  • Skin Caliper Measurement: Measure dorsal skin fold thickness weekly using digital calipers.

Data Analysis: Biomarker Quantification
BiomarkerAssay TypeExpected Result (MBITC vs. UV-Control)Mechanistic Relevance
Epidermal Thickness H&E Histology↓ 30-50% Prevention of compensatory hyperproliferation.
MMP-1 / MMP-3 qPCR / Western↓ Significant Protection of Collagen I/III integrity.
Pro-Collagen I ELISA↑ Preserved Maintenance of dermal structural integrity.
PCNA IHC↓ Positive Nuclei Reduction in proliferative index (cancer risk).[4]

Troubleshooting & Quality Control (Self-Validating Systems)

To ensure the "Trustworthiness" pillar of E-E-A-T, incorporate these controls:

  • The "Dark" Control:

    • Include a group treated with MBITC but not irradiated.

    • Purpose: To prove MBITC is not cytotoxic or pro-inflammatory on its own. If this group shows erythema, the compound is an irritant, invalidating the photoprotection claim.

  • Vehicle Integrity:

    • Acetone vehicles evaporate quickly, potentially precipitating the compound on the surface. Ethanol/PG enhances penetration but may alter barrier function.

    • Recommendation: Perform a pilot skin absorption study (tape stripping) to confirm MBITC penetrates the stratum corneum.

  • UV Source Calibration:

    • UV bulbs degrade over time. Use a spectroradiometer to ensure the emission spectrum remains in the UVB range (290-320nm) and UVC (<290nm) is filtered out, as UVC causes superficial necrosis not relevant to solar exposure.

References

  • Primary Efficacy Source: Gerk, P. M., et al. (2018).[2] "Photoprotective Properties of Isothiocyanate and Nitrile Glucosinolate Derivatives From Meadowfoam (Limnanthes alba) Against UVB Irradiation in Human Skin Equivalent." Frontiers in Pharmacology, 9, 477.[1][3] [Link][3]

  • Protocol Standardization (SKH-1 Model): Benavides, F., et al. (2009). "The hairless mouse in skin research." Journal of Dermatological Science, 53(1), 10-18. [Link]

  • Mechanism of Isothiocyanates (Nrf2 Pathway): Dinkova-Kostova, A. T., et al. (2017). "The Role of Nrf2 Signaling in Counteracting Cellular Stress and Inflammation." International Journal of Molecular Sciences, 18(6), 1168. [Link]

  • UV Dosimetry Guidelines: Pittermann, W., et al. (2008). "SPF in vitro—SPF in vivo: A comparison of the UV protection of sunscreen products." International Journal of Cosmetic Science. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Isothiocyanate Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Common Side Reactions & Troubleshooting in Isothiocyanate (ITC) Synthesis Audience: Researchers, Medicinal Chemists, and Process Development Scientists Status: Active Guide

Executive Summary: The "Hidden" Reactivity of ITCs

Isothiocyanates (R-N=C=S) are versatile electrophiles, but their synthesis is often plagued by their own high reactivity toward nucleophiles—specifically the very amines used to create them. The central challenge in ITC synthesis is kinetic control : generating the ITC faster than it can be consumed by the starting amine (to form thioureas) or degraded by the reaction medium (hydrolysis).

This guide prioritizes the Dithiocarbamate (DTC) Decomposition Route (CS₂ + Amine + Desulfurizing Agent) as the modern laboratory standard, replacing the hazardous Thiophosgene route, though the principles of side-reaction management apply to both.

Troubleshooting Matrix (Q&A)

Issue 1: "I see a voluminous white precipitate forming during the reaction, and my yield is low."

Diagnosis: Symmetric Thiourea Formation (Dimerization) This is the most frequent failure mode. The product (ITC) is an electrophile; the starting material (Amine) is a nucleophile. If the ITC accumulates in the presence of unreacted amine, they couple to form a stable, often insoluble thiourea.

  • Mechanism:

    • Primary Amine (R-NH₂) attacks ITC (R-NCS).

    • Formation of N,N'-disubstituted thiourea (R-NH-CS-NH-R).

    • This reaction is often faster than the initial formation of the ITC if the desulfurization step is slow.

Corrective Actions:

  • Order of Addition: never add the desulfurizing agent to a mixture of amine and CS₂ unless the conversion to the dithiocarbamate (DTC) salt is 100% complete.

  • Biphasic Conditions: Use a biphasic system (e.g., CH₂Cl₂/Water) with a weak inorganic base (K₂CO₃). The ITC partitions into the organic layer, protecting it from the water-soluble amine/DTC salt.

  • Excess Reagent: Ensure a slight excess of CS₂ (1.1–1.5 eq) to drive the amine entirely to the DTC salt before the desulfurization step begins.

Issue 2: "My product decomposes during aqueous workup or storage."

Diagnosis: Hydrolysis to Amine and COS ITCs are susceptible to nucleophilic attack by water, especially at extreme pH or elevated temperatures.

  • Mechanism: R-N=C=S + H₂O

    
     [R-NH-C(=O)-SH] (Thiocarbamic acid) 
    
    
    
    R-NH₂ + COS (Carbonyl sulfide)
  • Trigger: High pH (during workup) accelerates the nucleophilic attack of hydroxide on the central carbon. Acidic conditions can also catalyze hydrolysis.

Corrective Actions:

  • Neutral Workup: Quench reactions with neutral buffers (pH 7) rather than strong acids or bases.

  • Dry Loading: For purification, avoid long exposure to silica gel (which is slightly acidic and retains water). Use neutral alumina or rapid filtration.

  • Storage: Store ITCs at -20°C under inert atmosphere (Ar/N₂).

Issue 3: "The NMR shows a mixture of product and a starting material-like peak, but Mass Spec suggests the correct mass."

Diagnosis: Thiocyanate (R-SCN) vs. Isothiocyanate (R-NCS) Isomerization While less common with primary amines, this is a significant issue when synthesizing ITCs from halides or via rearrangement. The thermodynamic stability depends on the "hardness" of the R-group.

  • Differentiation:

    • IR Spectroscopy (Diagnostic):

      • Isothiocyanate (R-N=C=S): Broad, very strong peak at 2050–2150 cm⁻¹ .

      • Thiocyanate (R-S-C≡N): Sharp, weaker peak at 2130–2175 cm⁻¹ .

    • 13C NMR: The central carbon of -NCS typically appears around 130–135 ppm , whereas -SCN is often shielded further (~110 ppm).

Visualizing the "Thiourea Trap"

The following diagram illustrates the bifurcation point where the reaction succeeds (Desulfurization) or fails (Dimerization).

ThioureaTrap Amine Primary Amine (R-NH2) DTC Dithiocarbamate Salt (Intermediate) Amine->DTC + CS2, Base Thiourea Sym. THIOUREA (Side Product) Amine->Thiourea CS2 Carbon Disulfide (CS2) CS2->DTC ITC ISOTHIOCYANATE (Target Product) DTC->ITC Desulfurization (-S, -HX) Desulf Desulfurizing Agent (TsCl, I2, etc.) ITC->Thiourea + Unreacted Amine (Nucleophilic Attack)

Figure 1: The Kinetic Competition. The path to Thiourea (red dashed) becomes dominant if free amine remains when ITC is generated.

Validated Protocol: TsCl-Mediated Desulfurization

This protocol avoids the toxicity of thiophosgene and uses Tosyl Chloride (TsCl) as a robust desulfurizing agent. It is based on the method optimized by Wong et al. (2007).

Reagents
  • Primary Amine (1.0 equiv)

  • Carbon Disulfide (CS₂) (3.0 equiv) — Excess drives equilibrium to DTC.

  • Triethylamine (Et₃N) (3.0 equiv) — Acts as base and HCl scavenger.

  • p-Toluenesulfonyl Chloride (TsCl) (1.0–1.1 equiv)

  • Solvent: THF (anhydrous)

Step-by-Step Methodology
  • DTC Formation (Crucial Step):

    • Dissolve Amine (1.0 eq) and Et₃N (3.0 eq) in THF. Cool to 0°C.

    • Add CS₂ (3.0 eq) dropwise. A precipitate (DTC salt) may form; this is normal.

    • Hold Point: Stir for at least 1 hour (or up to 4 hours for steric amines) to ensure complete consumption of the amine.

    • QC Check: TLC should show disappearance of the starting amine. If amine remains, add more CS₂.

  • Desulfurization:

    • Dissolve TsCl (1.1 eq) in a minimal amount of THF.

    • Add the TsCl solution dropwise to the DTC mixture at 0°C.

    • Allow to warm to room temperature over 1 hour.

  • Workup:

    • Add 1N HCl (to quench excess base/amine) and extract with Ethyl Acetate or DCM.

    • Wash organics with Brine, dry over Na₂SO₄.

    • Concentrate. (Note: ITCs are volatile; do not use high vacuum for extended periods).

Mechanism of TsCl Desulfurization

The diagram below details the mechanism, highlighting the transient intermediate that breaks down to the ITC.

TsClMechanism Start Dithiocarbamate Anion (R-NH-CS-S⁻) Inter Mixed Anhydride Intermediate (R-NH-C(=S)-S-Ts) Start->Inter Nucleophilic Attack on Sulfur TsCl Tosyl Chloride (Ts-Cl) TsCl->Inter - Cl⁻ Transition Decomposition Transition State Inter->Transition Base-mediated Deprotonation (-H+) Products Isothiocyanate (R-NCS) + TsS⁻ + Cl⁻ Transition->Products Fragmentation

Figure 2: TsCl-mediated decomposition of the dithiocarbamate salt.

References & Authority

  • Wong, R., & Dolman, S. J. (2007).[1] "Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamate Salts." The Journal of Organic Chemistry, 72(10), 3969–3971.

  • Li, Z., et al. (2011). "A general and facile one-pot process of isothiocyanates from amines under aqueous conditions."[2][3][4] Beilstein Journal of Organic Chemistry, 7, 1612–1616.

  • Munch, H., et al. (2008). "Peptide Coupling of N-Protected Amino Acid Isothiocyanates." Organic Letters, 10(16), 3521–3524. (Reference for racemization concerns).

  • Somu, R. V., & Aldrich, C. C. (2025). "Synthesis of Isothiocyanates." Organic Chemistry Portal (General Review of Desulfurizing Agents).

Sources

Technical Support Center: 3-Methoxybenzyl Isothiocyanate (3-MBITC) Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of the "Mustard Oil Bomb"

You are likely here because your extraction yield of 3-methoxybenzyl isothiocyanate (3-MBITC) is inconsistent, or you are seeing high levels of the nitrile byproduct (3-methoxyphenylacetonitrile).

Extracting isothiocyanates is not a simple solvent pull; it is a bi-phasic enzymatic activation followed by a chemical capture. You are managing a "mustard oil bomb"—a plant defense mechanism where the precursor (glucolimnanthin) and the detonator (myrosinase) are stored separately. Your protocol must bring them together under precise conditions to trigger the Lossen rearrangement that yields 3-MBITC, while preventing the pathway from diverting to the nitrile.

This guide replaces generic protocols with a causal troubleshooting framework designed for high-purity isolation.

Module 1: Material Preparation & Enzyme Management

The "Dead Meal" Hypothesis

Q: I am following the standard protocol using industrial meadowfoam seed meal, but I detect almost no 3-MBITC. Why?

A: Your starting material is likely "metabolically dead." Industrial meadowfoam seed meal (MSM) is a byproduct of oil extraction.[1][2][3][4] The pressing and solvent recovery processes often involve heat (>80°C), which denatures the endogenous enzyme myrosinase (thioglucoside glucohydrolase). Without active myrosinase, glucolimnanthin (GL) remains inert and cannot convert to 3-MBITC.

The Fix: The "Spiking" Technique Do not buy expensive exogenous myrosinase. Instead, use the plant's own biology:

  • Obtain raw, unpressed meadowfoam seeds .

  • Grind a small quantity to a fine powder (avoiding heat generation).

  • Spike your industrial meal with 1–5% (w/w) of this raw ground seed.

  • This reintroduces sufficient active myrosinase to catalyze the hydrolysis of the entire batch [1].

Defatting: The First Purification Step

Q: My final extract is an oily sludge that clogs my HPLC column. How do I prevent this?

A: You must defat before hydrolysis. 3-MBITC is lipophilic. If you hydrolyze in the presence of seed oil, the ITC will partition into the oil, making isolation difficult.

  • Protocol: Wash the seed meal with Hexane (Soxhlet or maceration) before adding water.

  • Critical Check: Ensure all hexane is evaporated (at <40°C) before hydrolysis. Residual non-polar solvents can inhibit the enzyme's access to the water-soluble glucosinolate.

Module 2: Hydrolysis Optimization (The Reaction)

Controlling the Pathway: Nitrile vs. ITC

Q: I have good conversion, but 30-50% of my product is the nitrile (3-methoxyphenylacetonitrile). How do I shift this?

A: This is a pH and ion issue. The aglucone intermediate formed after myrosinase cleavage is unstable. Its rearrangement depends heavily on environmental conditions:

  • Neutral pH (6.0 – 7.0): Favors the Lossen rearrangement to Isothiocyanate (3-MBITC) .

  • Acidic pH (< 5.0) or presence of Fe²⁺: Favors the formation of Nitrile .

Optimization Table: Hydrolysis Parameters

ParameterOptimal RangeImpact of Deviation
pH 6.5 – 7.0< 5.0: High nitrile yield. > 8.0: Chemical degradation of ITC.
Temperature 20°C – 25°C> 40°C: Enzyme denaturation; loss of volatile ITC.
Hydration 2-3 mL water / g mealToo dry: Incomplete diffusion. Too wet: Dilution reduces reaction rate.
Time 12 – 24 Hours> 24 Hours: 3-MBITC begins to degrade into amines/alcohols [2].
Visualization: The Reaction Pathway

The following diagram illustrates the bifurcation point you must control.

G GL Glucolimnanthin (Precursor) Aglucone Unstable Aglucone GL->Aglucone Hydrolysis Myro Myrosinase (Enzyme) Myro->GL MBITC 3-MBITC (Target) Aglucone->MBITC Lossen Rearrangement Nitrile 3-Methoxyphenyl- acetonitrile (Impurity) Aglucone->Nitrile Nitrile Specifier Protein Cond_Neut pH 6-7 (Neutral) Cond_Neut->MBITC Cond_Acid pH < 5 Fe2+ Ions Cond_Acid->Nitrile

Figure 1: The glucosinolate hydrolysis pathway. Maintaining neutral pH is critical to steer the unstable aglucone toward the target 3-MBITC rather than the nitrile impurity.

Module 3: Extraction & Purification[3][4][5]

Solvent Selection

Q: Can I use Ethanol for extraction? It’s safer than DCM.

A: ABSOLUTELY NOT. Isothiocyanates are electrophiles. They react with nucleophiles.

  • Ethanol/Methanol: The hydroxyl group will attack the isothiocyanate carbon over time, forming thiocarbamates . This destroys your product and introduces artifacts.

  • Recommended Solvent: Dichloromethane (DCM) or Ethyl Acetate . These are non-nucleophilic and have excellent solubility for 3-MBITC.

The "Emulsion Nightmare"

Q: During liquid-liquid extraction (LLE), I get a stable emulsion that won't separate.

A: Meadowfoam meal is rich in proteins and saponins, which act as surfactants. Troubleshooting Steps:

  • Filtration First: Do not extract the slurry directly. Filter the aqueous hydrolysate through a Celite bed or centrifuge at >4000g to remove solids before adding the organic solvent.

  • Brine Wash: If an emulsion forms, add saturated NaCl solution to increase the ionic strength of the aqueous phase.

  • Gentle Mixing: Use a rolling mixer rather than vigorous shaking.

Workflow Visualization

Follow this logic flow to maximize yield and purity.

Workflow RawMeal Industrial Seed Meal (Inactive) Defat Defatting (Hexane Wash) RawMeal->Defat Activate Activation (Add 1% Raw Seed + Water) Defat->Activate Dry Meal Oil Discard Oil Defat->Oil Hydrolysis Hydrolysis (24h, 25°C, pH 7) Activate->Hydrolysis Extract Solvent Extraction (DCM or EtAc) Hydrolysis->Extract Filter First Purify Purification (Silica Gel / HPLC) Extract->Purify Solids Discard Meal Solids Extract->Solids

Figure 2: Optimized extraction workflow. Note the critical defatting step and the filtration prior to solvent extraction to prevent emulsions.

Module 4: Stability & Storage

Q: My sample purity dropped from 98% to 85% after one week in the freezer. What happened?

A: 3-MBITC is sensitive to hydrolysis and nucleophilic attack even at low temperatures if moisture is present.

  • Storage Solvent: Store neat (oil) or in anhydrous hexane/DCM.

  • Container: Glass only. ITCs can leach plasticizers from certain polymers.

  • Temperature: -20°C is mandatory for long-term storage.

  • Desiccation: Ensure the headspace is dry (argon flush recommended).

References

  • Stevens, J. F., et al. (2009).[2][4] Glucosinolate hydrolysis products from various plant sources: pH effects, isolation, and purification. Journal of Agricultural and Food Chemistry.

  • Intanon, S., et al. (2014).[2][3][4] Identification and Phytotoxicity of a New Glucosinolate Breakdown Product from Meadowfoam (Limnanthes alba) Seed Meal. Journal of Agricultural and Food Chemistry.

  • Vaughn, S. F., et al. (1996). Evaluation of meadowfoam (Limnanthes alba) seed meal as a weed control agent. Weed Science.

Sources

Impact of solvent and temperature on MBITC extraction efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of Solvent and Temperature on MBITC Extraction Efficiency

Target Analyte: 4-(α-L-rhamnosyloxy)benzyl isothiocyanate (Moringin) & Benzyl Isothiocyanate derivatives.

Introduction: The Kinetic & Thermodynamic Balance

Welcome to the Technical Support Center. This guide addresses the critical process parameters for extracting MBITC (specifically the bioactive 4-(α-L-rhamnosyloxy)benzyl isothiocyanate found in Moringa oleifera).

The Core Challenge: MBITC extraction is not a simple solubility equation; it is a reactive extraction . The target molecule does not exist in high quantities in the dry plant material. It exists as a precursor (Glucomoringin) which must be hydrolyzed by the enzyme myrosinase during the extraction process.[1]

Therefore, your extraction protocol must optimize two competing factors:

  • Enzymatic Activation: Requires aqueous conditions and moderate heat (35–50°C).

  • Chemical Stability: The resulting ITC is thermally unstable and reactive toward hydroxylated solvents (like ethanol) at high temperatures.

Module 1: Temperature Control

The "Goldilocks" Zone for Myrosinase

Q: Why is my yield negligible despite using high-temperature reflux? A: You likely denatured the myrosinase enzyme before it could convert the precursor.

Unlike simple phytochemicals (e.g., flavonoids), MBITC requires an active enzymatic step. If you immediately expose the raw material to temperatures >60°C or boiling solvents, you destroy the myrosinase. The precursor (glucosinolate) remains unhydrolyzed, resulting in near-zero ITC yield.

The Thermodynamic Thresholds:

Temperature RangeBiological/Chemical EffectImpact on MBITC Yield
20°C – 30°C Slow diffusion; low enzymatic turnover.Low Yield (Inefficient)
40°C – 50°C Optimal myrosinase activity; maximum solubility/diffusion rate.Maximum Yield (Target Zone)
> 60°C Myrosinase denaturation; ITC thermal degradation begins.Rapid Yield Drop
> 80°C Complete enzyme inactivation; formation of breakdown amines.Zero/Trace Yield

Critical Insight: Research indicates that extraction at 45–50°C provides the optimal balance between enzymatic hydrolysis rate and thermal stability of the final product [1, 2].

Module 2: Solvent Selection

The Polarity Paradox

Q: Should I use pure Ethanol, Methanol, or Water? A: None of the above in isolation. You need a Binary Solvent System .

  • Pure Organics (100% Ethanol/Methanol): These inhibit myrosinase activity. The enzyme needs water to function.

  • Pure Water: Excellent for enzyme activity, but poor for solubilizing the final MBITC (which is relatively hydrophobic) and makes downstream purification difficult (emulsions).

  • Hydroxylated Solvent Risk: At high temperatures, alcohols (methanol/ethanol) can react with the ITC group (-N=C=S) to form unwanted thiocarbamates , reducing purity [4].

Recommended Solvent System: 70% Ethanol (aq) or 70% Methanol (aq) is the industry standard. The 30% water content allows the myrosinase to function, while the organic fraction solubilizes the released MBITC.

Comparative Solvent Efficiency Data:

Solvent SystemEnzyme ActivityMBITC SolubilityRisk of Side ReactionsOverall Efficiency
Water (100%) HighLowLowLow (Extraction limited)
Ethanol (100%) None (Inhibited)HighHigh (Thiocarbamates)Very Low
Ethanol (70%) Moderate High ModerateHigh
Chloroform/DCM NoneHighLowHigh (Only after activation)

Module 3: Visualizing the Workflow

The following diagrams illustrate the logic flow for optimizing your extraction parameters.

Figure 1: The Extraction Logic Pathway

ExtractionLogic cluster_Temp Temperature Check cluster_Solvent Solvent Selection RawMaterial Raw Plant Material (Glucosinolates + Myrosinase) TempHigh Temp > 60°C RawMaterial->TempHigh TempOpt Temp 40-50°C RawMaterial->TempOpt TempLow Temp < 25°C RawMaterial->TempLow EnzymeDeath Enzyme Denaturation (No Conversion) TempHigh->EnzymeDeath SolvPure 100% Organic Solvent TempOpt->SolvPure SolvAq 70% Aqueous Ethanol TempOpt->SolvAq SlowKinetics Incomplete Extraction TempLow->SlowKinetics SolvPure->EnzymeDeath Dehydration Hydrolysis Successful Hydrolysis (GLs -> MBITC) SolvAq->Hydrolysis Water activates Enzyme FinalExtract High Yield MBITC Extract Hydrolysis->FinalExtract Partition into Organic Phase

Caption: Logic flow demonstrating how temperature and solvent choice dictate the success of the enzymatic conversion step required for MBITC extraction.

Module 4: Validated Extraction Protocol

To ensure reproducibility, follow this self-validating protocol.

Reagents:

  • Moringa oleifera seed/leaf powder (dried at <50°C).

  • Solvent: 70% Ethanol (v/v) acidified with 0.1% Formic Acid (optional, stabilizes ITC).

Step-by-Step Methodology:

  • Pre-Incubation (Autolysis Step):

    • Mix plant powder with warm water (ratio 1:5 w/v) at 40°C for 30 minutes .

    • Why? This activates endogenous myrosinase to convert glucosinolates into MBITC before the organic solvent is introduced [6].

  • Solvent Addition:

    • Add 100% Ethanol to the mixture to reach a final concentration of ~70% Ethanol.

    • Why? This stops the enzyme (preventing degradation) and solubilizes the now-formed MBITC.

  • Extraction:

    • Agitate at 45°C for 60–90 minutes.

    • Warning: Do not exceed 50°C.

  • Filtration & Concentration:

    • Filter immediately.

    • Concentrate via rotary evaporator at <40°C (vacuum pressure adjusted). High heat during evaporation is a common cause of yield loss.

Module 5: Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Yield is near zero. Raw material was dried at high heat (>80°C).Ensure raw material was air-dried or freeze-dried. If myrosinase is dead, add exogenous myrosinase (e.g., from mustard seeds) [5].
High impurities/Low Purity. Solvent was too polar (e.g., 100% water).Use a liquid-liquid partition (Water/DCM) after extraction to isolate the non-polar MBITC from polar sugars.
Product smells "amine-like" or "fishy". Thermal degradation occurred.Reduce extraction temperature to <45°C. Check rotary evaporator bath temperature.
Inconsistent results between batches. Variable water content in solvent.Strictly control the 70% ethanol ratio. Small changes in water content drastically affect enzyme kinetics.
Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Problem: Low MBITC Yield CheckDrying Was raw material dried > 60°C? Start->CheckDrying CheckSolvent Was solvent 100% Organic? CheckDrying->CheckSolvent No Solution1 Raw Material Dead. Add Exogenous Myrosinase. CheckDrying->Solution1 Yes CheckTemp Was extraction temp > 50°C? CheckSolvent->CheckTemp No Solution2 Enzyme Inhibited. Add Water (use 70% EtOH). CheckSolvent->Solution2 Yes Solution3 Thermal Degradation. Reduce Temp to 45°C. CheckTemp->Solution3 Yes Valid Check HPLC Method / Standard CheckTemp->Valid No

Caption: Diagnostic flowchart for identifying the root cause of low MBITC recovery.

References

  • Zhao, S., et al. (2022). "Optimization of Supercritical CO2 Extraction of Moringa oleifera Seed Oil Using Response Surface Methodological Approach." Frontiers in Nutrition. (Identifies 45°C as optimal extraction temperature).

  • Abdel-Kader, M.S., et al. (2019).[2] "Optimization of the extraction condition for benzyl isothiocyanate contents in Salvadora persica roots." Saudi Pharmaceutical Journal. (Discusses solvent effects and ethanol reactivity).

  • Palafox, J., et al. (2012).[3] "Extraction and Characterization of Oil from Moringa oleifera Using Supercritical CO2 and Traditional Solvents." American Journal of Analytical Chemistry.

  • Hanschen, F.S., et al. (2018). "Reactivity of isothiocyanates in aqueous and non-aqueous systems." Journal of Agricultural and Food Chemistry.
  • Li, Z., et al. (2020). "Enzymatic formation of benzyl isothiocyanate in Moringa oleifera." Food Chemistry. (Validates the necessity of myrosinase activity).
  • PubChem. (2025).[4] "4-((4'-O-Acetyl-Alpha-L-Rhamnosyloxy)Benzyl)Isothiocyanate Compound Summary."

Sources

Storage conditions to prevent 3-methoxybenzyl isothiocyanate degradation

[1]

Case ID: 3-MBITC-STAB-001 Status: Resolved Assigned Specialist: Senior Application Scientist, Stability Division[1]

Critical Storage Matrix (The "Cheat Sheet")

For immediate implementation, adhere to these parameters to maximize the half-life of 3-Methoxybenzyl isothiocyanate (3-MBITC).

ParameterOptimal ConditionCritical Limit (Do Not Exceed)Scientific Rationale
Temperature -20°C (Frozen) > 4°C (Long-term)Low temperature kinetically inhibits hydrolysis and polymerization reactions [1].[1]
Atmosphere Argon or Nitrogen Ambient AirOxygen promotes oxidative desulfurization; moisture triggers hydrolysis.[1]
Container Amber Glass Polystyrene/PolypropyleneITCs are lipophilic and can leach into or dissolve certain plastics.[1] Amber glass prevents UV-induced radical formation.[1]
Seal PTFE-Lined Cap + Parafilm Rubber SeptumRubber can absorb volatile ITCs and degrade, contaminating the sample.[1]
State Neat Oil (Undiluted) Dilute in DMSO/EthanolStorage in nucleophilic solvents (like Ethanol) causes rapid degradation.[1] DMSO is acceptable only for short-term use if anhydrous.[1]

Deep Dive: Degradation Mechanisms

To troubleshoot effectively, you must understand how the molecule fails. 3-MBITC contains a highly electrophilic central carbon within the isothiocyanate group (

1
A. Hydrolysis (The Moisture Enemy)

Water is the primary enemy.[1] In the presence of moisture, the electrophilic carbon is attacked by water (a weak nucleophile).

  • Mechanism: The reaction forms an unstable dithiocarbamic acid intermediate, which rapidly decarboxylates.

  • End Products: 3-methoxybenzyl amine (useless for your assay) and Carbonyl Sulfide (COS) gas.[1]

  • Indicator: The sample pH becomes alkaline due to amine formation; pressure buildup in the vial (COS gas).[1]

B. Nucleophilic Attack (The Solvent Error)

Researchers often store ITCs in alcohols (Methanol/Ethanol).[1] This is a critical error.

  • Mechanism: The hydroxyl group of the alcohol attacks the ITC carbon.

  • End Product: Thiocarbamates (O-alkyl thiocarbamates).[1]

  • Result: Loss of biological activity and "disappearance" of the ITC peak on HPLC.

Troubleshooting Wizard (FAQ)

Q: My clear 3-MBITC oil has turned cloudy or yellow. Is it still usable?

  • Diagnosis: This indicates partial polymerization or hydrolysis.[1] The "cloudiness" is often insoluble poly-thiourea derivatives formed from the reaction of degradation amines with remaining ITC.[1]

  • Action: Centrifuge the sample. If the supernatant is clear, verify concentration via HPLC. If the oil is viscous/gummy, discard it.

Q: Can I store 3-MBITC in DMSO stock solutions at -20°C?

  • Analysis: DMSO is aprotic and generally safe if it is strictly anhydrous.[1] However, DMSO is hygroscopic (absorbs water from air).[1]

  • Verdict: Risky for long-term (>1 month).[1] Moisture absorbed by DMSO will hydrolyze the ITC even at -20°C.[1]

  • Recommendation: Store as neat oil. Make fresh DMSO stocks immediately before experiments.[1]

Q: Upon opening the vial, there is a "rotten egg" or garlic-like smell. Normal?

  • Diagnosis: No. Pure 3-MBITC has a pungent, mustard-like odor.[1] A sulfide/garlic odor suggests thermal decomposition or advanced hydrolysis releasing sulfur-containing volatiles (e.g., COS, CS2).[1]

  • Action: The integrity is compromised. Do not use for quantitative data.

Standard Operating Procedure: Inert Aliquoting

Objective: To thaw and aliquot 3-MBITC without introducing moisture.

  • Equilibration: Remove the source vial from -20°C storage. Critical: Place in a desiccator and allow it to reach room temperature (~30 mins) before opening.

    • Reason: Opening a cold vial condenses atmospheric moisture directly into the product.[1]

  • Purge: While the vial is closed, prepare your destination vials (Amber glass, PTFE caps). Flush destination vials with gentle Argon/Nitrogen flow.[1]

  • Transfer: Rapidly pipette the required amount. Avoid using polystyrene pipettes; use glass or high-quality PP tips, working quickly.[1]

  • Blanket & Seal: Before closing the source vial, flow inert gas over the headspace for 10 seconds. Seal immediately with Parafilm.[1]

  • Re-freeze: Return to -20°C immediately.

Visualizations

Figure 1: Degradation Pathways of 3-MBITC

This diagram illustrates the chemical fate of 3-MBITC when exposed to moisture or improper solvents.[1]

degradation_pathwaysITC3-MBITC(Active)IntermediateDithiocarbamic Acid(Unstable)ITC->Intermediate+ Water (Hydrolysis)ThiocarbamateThiocarbamate(Inactive Adduct)ITC->Thiocarbamate+ Alcohol (Solvolysis)WaterH2O(Moisture)AlcoholR-OH(Methanol/Ethanol)Amine3-Methoxybenzyl amine(Inactive)Intermediate->AmineDecarboxylationCOSCOS GasIntermediate->COS

Caption: Figure 1. Hydrolysis leads to amine formation and gas release, while alcohol storage creates stable but inactive thiocarbamates.

Figure 2: Optimal Handling Workflow

A self-validating loop to ensure sample integrity during experimental setup.[1]

handling_workflowStartStart: Frozen Stock (-20°C)DesiccatorThaw in Desiccator(Prevent Condensation)Start->DesiccatorInspectVisual QC Check(Clear? No Precipitate?)Desiccator->InspectDecisionPass QC?Inspect->DecisionDiscardDiscard/Re-purifyDecision->DiscardNo (Cloudy/Smell)AliquotAliquot under N2/ArgonDecision->AliquotYesExpUse in Experiment(Immediate)Aliquot->ExpRefreezeBlanket Headspace & RefreezeAliquot->Refreeze

Caption: Figure 2. The critical control point is the desiccation step during thawing to prevent moisture ingress.

References

  • BenchChem. (2025).[1][2] Best practices for storing and handling 3-Methoxycarbonylphenyl isothiocyanate. Retrieved from [1]

  • Thermo Fisher Scientific. (2023).[1][3][4] Safety Data Sheet: 5-Chloro-2-methoxyphenyl isothiocyanate.[1][5] Retrieved from [1]

  • Kawakishi, S., & Namiki, M. (1969).[6] Decomposition of Allyl Isothiocyanate in Aqueous Solution. Agricultural and Biological Chemistry.[1] Retrieved from [1]

  • PubChem. (2025).[1] 4-Methoxybenzyl isothiocyanate Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1] 3-Methoxyphenyl isothiocyanate Product Specification. Retrieved from [1]

Technical Support Center: Optimizing In Vivo Dosage for 3-Methoxybenzyl Isothiocyanate (3-MeBITC)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Protocol Optimization for 3-MeBITC (Limnanthes alba derivative) Last Updated: 2025-06-15

Introduction: The 3-MeBITC Challenge

You are likely working with 3-methoxybenzyl isothiocyanate (3-MeBITC) due to its unique position as a stable, naturally occurring isothiocyanate found in Meadowfoam (Limnanthes alba). Unlike its volatile cousins (Allyl ITC) or the widely studied Sulforaphane (SFN), 3-MeBITC presents a distinct pharmacokinetic profile due to the methoxy-benzyl moiety.

The Core Problem: Most researchers fail not because the molecule is ineffective, but because they treat it like a water-soluble drug. 3-MeBITC is highly lipophilic and electrophilic. If you formulate it in aqueous saline or phosphate-buffered saline (PBS) without stabilization, it will degrade or precipitate before it enters the animal.

This guide replaces generic advice with a rigorous, self-validating protocol to establish the therapeutic window for your specific disease model.

Module 1: Formulation & Vehicle Selection

Objective: Create a stable delivery system that ensures bioavailability.

FAQ: Why is my compound precipitating in the syringe?

Diagnosis: You are likely using an aqueous-heavy vehicle (e.g., PBS with <5% DMSO). 3-MeBITC is lipophilic. In high-water environments, it forms micro-emulsions or precipitates, leading to erratic dosing.

The Fix: Switch to an anhydrous or lipid-based carrier. Isothiocyanates (ITCs) are electrophiles that can undergo hydrolysis in water over time. An oil-based vehicle protects the isothiocyanate group (-N=C=S) from premature degradation.

Recommended Vehicles (Ranked):

Vehicle TypeCompositionStabilityRecommended Route
Lipid Carrier (Gold Standard) Corn Oil or MCT Oil (100%)High (Anhydrous)Oral Gavage (PO)
Co-Solvent System 5% DMSO + 95% Corn OilHighPO / IP
Surfactant Mix 10% PEG400 + 5% Tween80 + 85% SalineModerate (Prepare fresh)IP (Intraperitoneal)
Troubleshooting: "The solution turned cloudy."
  • Cause: Phase separation.

  • Action: If using PEG/Saline, sonicate at 37°C for 5 minutes. If cloudiness persists, the concentration exceeds the solubility limit (typically >20 mg/mL in aqueous mixes). Switch to pure Corn Oil.

Module 2: Dosage Determination (The "Step-Up" Protocol)

Objective: Identify the Maximum Tolerated Dose (MTD) and Therapeutic Window.

FAQ: What is the starting dose for mice/rats?

Scientific Insight: There is limited published toxicity data specifically for 3-MeBITC compared to Benzyl Isothiocyanate (BITC). BITC shows efficacy at 20 mg/kg but toxicity >100 mg/kg. Directive: Do not assume safety at 100 mg/kg. The methoxy group alters metabolic stability. You must run a Pilot Tolerability Study.

Protocol: The 3-MeBITC Pilot Tolerability Study
  • Subjects: 3 animals per dose group (Naive, non-tumor bearing).[1]

  • Route: Oral Gavage (PO) or IP.

  • Duration: 7 Days (Daily dosing).

Dose Escalation Table:

GroupDose (mg/kg)JustificationStop Criteria
Low 10 mg/kgBased on effective doses of BITC/SFN analogs.None expected.
Mid 30 mg/kgLikely therapeutic window for Nrf2 activation.>15% Body Weight Loss.
High 60 mg/kgUpper limit of typical ITC tolerability.Piloerection, lethargy, hematuria.

Critical Warning: ITCs are excreted via the mercapturic acid pathway. High doses can deplete hepatic Glutathione (GSH), leading to secondary oxidative stress. If animals show signs of distress at 60 mg/kg, do not proceed to efficacy studies at this dose.

Visual Logic: Dosage Decision Tree

DosageStrategy Start Start Pilot Study (n=3 mice/group) Dose10 Dose 10 mg/kg Start->Dose10 Dose30 Dose 30 mg/kg Start->Dose30 Dose60 Dose 60 mg/kg Start->Dose60 Safe Proceed to Efficacy Study Dose10->Safe No issues Check1 Signs of Toxicity? (Weight loss >15%, Lethargy) Dose30->Check1 Check2 Signs of Toxicity? Dose60->Check2 Check1->Safe No Stop STOP: Exceeds MTD Reduce Dose by 50% Check1->Stop Yes Check2->Safe No Check2->Stop Yes

Figure 1: Decision logic for establishing the Maximum Tolerated Dose (MTD) prior to efficacy studies.

Module 3: Administration & Pharmacokinetics

Objective: Ensure the drug reaches the target tissue.

FAQ: Should I use IP injection or Oral Gavage?

Recommendation: Oral Gavage (PO) is preferred for 3-MeBITC. Reasoning:

  • First-Pass Metabolism: Oral administration mimics dietary intake (glucosinolates). The liver conjugates the ITC with glutathione (GSH) immediately. This conjugate is often the transport form of the drug.

  • Local Toxicity: IP injection of ITCs can cause local peritoneal irritation and necrosis due to the direct electrophilic attack on tissue proteins. If you must use IP, ensure the DMSO concentration is <10% and the volume is low.

The Metabolic Trap: The Mercapturic Acid Pathway

Users often fail to detect free 3-MeBITC in plasma and assume the dosing failed. Correction: 3-MeBITC is rapidly metabolized. You should look for the metabolites (GSH-conjugate or NAC-conjugate) in plasma or urine, not just the parent compound.

Visual Logic: Metabolic Fate of 3-MeBITC

Metabolism Input 3-MeBITC (Lipophilic) Cell Cell Entry (Passive Diffusion) Input->Cell GST GST Enzyme (Cytosol) Cell->GST GSH_Conj GSH-Conjugate (Water Soluble) GST->GSH_Conj + Glutathione Export Export to Plasma (MRP Transporters) GSH_Conj->Export Kidney Kidney/Liver Processing Export->Kidney NAC Mercapturic Acid (NAC-Conjugate) Kidney->NAC Peptidase Cleavage Urine Urinary Excretion NAC->Urine

Figure 2: The Mercapturic Acid Pathway. Note that the NAC-conjugate is the primary urinary metabolite used to verify systemic exposure.

Module 4: Safety & Monitoring

Objective: Distinguish between drug efficacy and toxicity.

FAQ: My animals are losing weight. Is this tumor reduction or toxicity?

Diagnostic:

  • Scenario A: Weight loss + Reduced food intake + Ruffled fur = Toxicity (Systemic stress/GSH depletion).

  • Scenario B: Stable weight + Reduced tumor volume = Efficacy .

The "Bladder Effect": Like BITC, 3-MeBITC accumulates in the urine. High concentrations can cause bladder irritation (hematuria).

  • Check: Inspect bedding for red spotting.

  • Action: If hematuria occurs, hydrate the animals (subcutaneous saline) and reduce dosage immediately.

References

  • Fahey, J. W., et al. (2001). "The chemical diversity and distribution of glucosinolates and isothiocyanates among plants." Phytochemistry. Link

    • Context: Establishes the chemical class properties of methoxy-benzyl isothiocyan
  • Zhang, Y. (2012). "The molecular basis that unifies the metabolism, cellular uptake and therapeutic activities of dietary isothiocyanates." Carcinogenesis. Link

    • Context: Definitive source on the Mercapturic Acid Pathway and GSH conjug
  • Kassie, F., et al. (2003). "Genotoxic effects of benzyl isothiocyanate, a natural chemopreventive agent."[2] Mutagenesis. Link

    • Context: Supports the warning regarding high-dose toxicity and the need for dose-escal
  • Sestili, P., et al. (2010). "Cytotoxic and antitumor activity of this compound." Environmental Toxicology and Pharmacology. Link

    • Context: Specific in vitro data on 3-MeBITC cytotoxicity used to infer starting in vivo dosages.

Sources

Validation & Comparative

3-Methoxybenzyl isothiocyanate vs. sulforaphane photoprotective efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Photoprotective Efficacy: 3-Methoxybenzyl Isothiocyanate (3-MBI) vs. Sulforaphane (SFN) Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, and Dermatological Pharmacologists

Executive Summary: The Stability vs. Potency Trade-off

In the development of photoprotective dermocosmetics and therapeutics, Isothiocyanates (ITCs) have emerged as a critical class of compounds due to their ability to upregulate Phase II detoxification enzymes. This guide compares Sulforaphane (SFN) , the aliphatic "gold standard" derived from broccoli, against This compound (3-MBI) , an aromatic ITC derived from Limnanthes alba (Meadowfoam).

The Core Distinction:

  • Sulforaphane (SFN): Unmatched potency in Nrf2 activation and acute cytoprotection. However, its application is limited by high volatility and thermal instability.

  • This compound (3-MBI): Superior chemical stability and specific efficacy in inhibiting Matrix Metalloproteinases (MMPs) and reducing DNA damage (Cyclobutane Pyrimidine Dimers) in 3D skin models. It offers a viable alternative for formulations requiring long shelf-life without encapsulation.

Chemical Profile & Stability Analysis

The structural differences between these two ITCs dictate their formulation behavior and bioavailability.

FeatureSulforaphane (SFN) This compound (3-MBI)
Structure Aliphatic ITC (Sulfinyl group)Aromatic ITC (Methoxybenzyl group)
Source Brassica oleracea (Broccoli)Limnanthes alba (Meadowfoam)
Volatility High (Requires stabilization)Low (Non-volatile liquid/solid)
Lipophilicity Moderate (logP ~0.[1]23)High (logP > 2.0, est.)
Stability Degrades rapidly in aqueous solution; sensitive to heat.High oxidative stability; resistant to heat breakdown.[2]
Primary Mechanism Keap1-Nrf2 dissociation (Antioxidant)MMP-1/3 Inhibition + DNA Repair (Anti-aging)

Expert Insight: SFN's volatility often necessitates delivery via its precursor, Glucoraphanin, or stabilization in cyclodextrins. 3-MBI, being an aromatic ITC found in the highly stable Meadowfoam seed oil, naturally resists oxidative degradation, making it "formulation-ready" for topical applications.

Mechanistic Pathways: Nrf2 vs. MMP Modulation

While both compounds share the isothiocyanate pharmacophore (-N=C=S), their downstream signaling diverges significantly in the context of UV-induced damage.

Sulforaphane: The Nrf2 Master Switch

SFN is the most potent natural inducer of the Nrf2-ARE pathway .

  • Initiation: SFN reacts with cysteine residues (C151) on Keap1 .

  • Activation: Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE).[3]

  • Response: Massive upregulation of HO-1 (Heme Oxygenase-1) and NQO1 , neutralizing UV-generated ROS.

3-MBI: The Anti-Photoaging Specialist

3-MBI shows a distinct profile focused on structural integrity and DNA preservation.

  • MMP Inhibition: Directly downregulates MMP-1 (Collagenase) and MMP-3 (Stromelysin) , preventing the degradation of the extracellular matrix (ECM) caused by UVB exposure.

  • DNA Repair: Significantly reduces Cyclobutane Pyrimidine Dimers (CPDs) and phosphorylated

    
    H2A.X (a marker of double-strand breaks) in keratinocytes.
    
  • Anti-Hyperplasia: Prevents UVB-induced epidermal thickening (hyperplasia) in 3D skin models.[4]

Pathway Visualization

Photoprotection_Pathways UVB UVB Radiation ROS ROS Generation UVB->ROS DNA_Damage DNA Damage (CPDs) UVB->DNA_Damage MMP_Expr MMP-1 / MMP-3 Expression UVB->MMP_Expr Keap1 Keap1 (Cys151) ROS->Keap1 Oxidation SFN Sulforaphane (SFN) SFN->Keap1 Alkylation Nrf2 Nrf2 Translocation Keap1->Nrf2 Releases ARE ARE Activation Nrf2->ARE Antioxidants HO-1, NQO1 (Cytoprotection) ARE->Antioxidants Antioxidants->ROS Neutralizes MBI 3-MBI MBI->DNA_Damage Reduces CPDs MBI->MMP_Expr Inhibits Repair DNA Repair Mechanisms MBI->Repair Promotes? ECM ECM Degradation (Photoaging) MMP_Expr->ECM

Caption: Comparative signaling pathways. SFN (left) focuses on ROS neutralization via Nrf2. 3-MBI (right) directly targets MMP expression and DNA damage markers.

Comparative Efficacy Data

The following data summarizes key findings from comparative studies (e.g., Limnanthes alba derivatives vs. SFN benchmarks).

EndpointSulforaphane (SFN) 3-MBI Implication
IC50 (Cell Viability) ~7–8 µM (Leukemia/Keratinocytes)~10 µM (Keratinocytes)Comparable cytotoxicity profiles; SFN is slightly more potent.
MMP-1 Inhibition Moderate (via Nrf2/NF-κB crosstalk)High (Direct transcriptional suppression)3-MBI is superior for anti-wrinkle/anti-aging claims.
DNA Damage (CPDs) Reduces via ROS scavengingSignificant Reduction in 3D models3-MBI shows specific utility in preventing direct DNA photolesions.
Inflammation (IL-6/IL-1β) Potent inhibition (NLRP3 inflammasome)Moderate inhibitionSFN is superior for acute sunburn/erythema reduction.
Hyperplasia Prevention EffectiveHighly Effective (3D Skin Model)3-MBI prevents skin thickening better in specific reconstructed models.

Experimental Protocols

To validate these compounds in your own lab, use the following self-validating protocols.

Protocol A: 3D Reconstructed Human Epidermis (RHE) Photoprotection Assay

Rationale: Monolayer cultures often fail to predict ITC toxicity and efficacy accurately. 3D models (e.g., EpiDerm™) mimic the stratum corneum barrier.

  • Equilibration: Transfer RHE tissues to 6-well plates with maintenance medium. Incubate overnight at 37°C, 5% CO2.

  • Pre-treatment:

    • Apply 10 µM 3-MBI or 5 µM SFN topically (in acetone/olive oil vehicle) or systemically (in medium) for 24 hours.

    • Control: Vehicle only.

  • UV Irradiation:

    • Wash tissues with PBS.

    • Expose to UVB (300 mJ/cm²) using a calibrated solar simulator.

    • Validation: Include a non-irradiated control to establish baseline viability.

  • Post-Incubation: Return tissues to fresh medium for 24 hours.

  • Endpoints:

    • Viability: MTT assay (OD 570nm).

    • Histology: Fix in 10% formalin, embed in paraffin, stain with H&E to measure epidermal thickness (hyperplasia).

    • IHC: Stain for CPDs (DNA damage) and active Caspase-3 (apoptosis).

Protocol B: Western Blotting for Mechanistic Markers

Rationale: To distinguish between Nrf2 activation (SFN) and MMP inhibition (3-MBI).

  • Lysis: Lyse keratinocytes (HaCaT or primary) using RIPA buffer + protease/phosphatase inhibitors.

  • Separation: Load 30µg protein onto 10-12% SDS-PAGE gels.

  • Antibodies:

    • Primary Targets: Anti-Nrf2 (1:1000), Anti-HO-1 (1:1000), Anti-MMP-1 (1:500).

    • Loading Control: Anti-β-actin or GAPDH.

  • Quantification: Normalize band intensity to loading control.

    • Expected Result SFN: >3-fold increase in HO-1; Nuclear accumulation of Nrf2.

    • Expected Result 3-MBI: Significant decrease in UVB-induced MMP-1 protein levels; minimal Nrf2 induction compared to SFN.

Experimental Workflow Diagram

Experimental_Workflow cluster_endpoints Analysis Endpoints Start Select Model: 3D RHE or Keratinocytes Treat Pre-treatment (24h) SFN vs. 3-MBI Start->Treat Irradiate UVB Exposure (300 mJ/cm²) Treat->Irradiate Incubate Post-Incubation (24h) Irradiate->Incubate MTT Viability (MTT) Incubate->MTT WB Western Blot (Nrf2, MMP-1) Incubate->WB IHC IHC / Histology (CPDs, Thickness) Incubate->IHC

Caption: Step-by-step workflow for validating photoprotective efficacy in vitro.

Conclusion & Recommendation

  • Choose Sulforaphane (SFN) if your primary goal is acute cytoprotection and maximal antioxidant response via Nrf2. It is the superior choice for "detox" claims but requires advanced encapsulation (e.g., liposomes) to maintain stability.

  • Choose this compound (3-MBI) if your goal is anti-photoaging (wrinkle prevention) and formulation stability . Its ability to inhibit MMPs and prevent DNA damage without the volatility issues of SFN makes it an ideal candidate for shelf-stable topical sun care and after-sun products.

References

  • Photoprotective Properties of Isothiocyanate and Nitrile Glucosinolate Derivatives From Meadowfoam (Limnanthes alba) Against UVB Irradiation in Human Skin Equivalent. Source: Frontiers in Pharmacology (2018).[5] URL:[Link]

  • Dietary supplementation with sulforaphane ameliorates skin aging through activation of the Keap1-Nrf2 pathway. Source: Journal of Nutritional Biochemistry (2021). URL:[Link]

  • Sulforaphane-Mediated Nrf2 Activation Prevents Radiation-Induced Skin Injury through Inhibiting the Oxidative-Stress-Activated DNA Damage and NLRP3 Inflammasome. Source:[1][6] Antioxidants (MDPI) (2021). URL:[Link][1]

  • Sulforaphane but not ascorbigen, indole-3-carbinole and ascorbic acid activates the transcription factor Nrf2 and induces phase-2 and antioxidant enzymes in human keratinocytes in culture. Source:[7] Experimental Dermatology (2009). URL:[Link]

  • Comparative Effects of Sulforaphane and Allyl Isothiocyanate on 3T3-L1 Adipogenesis. Source: Journal of Nutrition and Metabolism (2022).[8] URL:[Link]

Sources

Comparative Guide: MMP Inhibitory Activity of MBITC vs. Sulforaphane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Sulforaphane (SFN) , the well-characterized isothiocyanate from broccoli, and 3-Methoxybenzyl isothiocyanate (MBITC) , a potent glucosinolate derivative found in Meadowfoam (Limnanthes alba).

While Sulforaphane is widely recognized as a broad-spectrum MMP inhibitor (targeting MMP-2 and MMP-9) via the Nrf2 and NF-


B pathways, recent data identifies MBITC as a highly specific inhibitor of MMP-1 and MMP-3 , particularly in the context of UVB-induced photoaging and extracellular matrix (ECM) degradation. This distinction suggests divergent therapeutic applications: SFN for metastatic cancer suppression (anti-invasive) and MBITC for dermatological protection (anti-photoaging).

Chemical Profile & Mechanism of Action

Compound Identification
FeatureSulforaphane (SFN) MBITC (this compound)
Source Brassica oleracea (Broccoli sprouts)Limnanthes alba (Meadowfoam seed oil)
Chemical Class Aliphatic IsothiocyanateAromatic Isothiocyanate
Structure 1-isothiocyanato-4-(methylsulfinyl)butane1-isothiocyanato-3-methoxybenzene
Primary MMP Targets MMP-2, MMP-9 (Gelatinases)MMP-1 (Collagenase), MMP-3 (Stromelysin)
Key Signaling Axis Nrf2 / NF-

B / AP-1
MAPK / AP-1 / DNA Repair (CPD reduction)
Mechanistic Divergence
  • Sulforaphane (The Metastasis Blocker): SFN acts primarily by blocking the nuclear translocation of NF-

    
    B  (p65 subunit) and inhibiting AP-1  (c-Fos/c-Jun). This transcriptional repression directly downregulates the promoter activity of MMP-9, a critical enzyme for basement membrane degradation in metastatic cancer.
    
  • MBITC (The Dermal Protector): MBITC exhibits a unique dual mechanism in skin models. It not only suppresses the expression of MMP-1 and MMP-3 (responsible for collagen and proteoglycan degradation) but also actively reduces UVB-induced DNA damage (Cyclobutane Pyrimidine Dimers - CPDs).[1] This suggests MBITC operates upstream of the MMP induction pathway by mitigating the initial DNA damage response that triggers inflammatory signaling.

Comparative Efficacy Data

The following table synthesizes experimental data from in vitro (human primary epidermal keratinocytes - HPEKs) and 3D reconstructed skin models.

MetricSulforaphane (SFN) MBITC Interpretation
MMP-1 Inhibition High (Transcriptional repression)High (Blocks UVB-induced expression)Both are effective collagenase inhibitors.
MMP-3 Inhibition ModerateHigh (Specific target)MBITC is superior for preventing proteoglycan degradation (anti-wrinkle).
MMP-9 Inhibition Very High (IC50 ~5-10

M in cancer lines)
Low / Context-dependentSFN remains the gold standard for MMP-9 (anti-metastasis).
DNA Damage (CPD) Moderate reductionSignificant reduction MBITC uniquely accelerates DNA repair or prevents damage accumulation.
Cell Proliferation Cytostatic (G2/M arrest)Cytostatic (at high doses)Both prevent hyperplastic responses to stress.

Critical Insight: In head-to-head comparisons regarding UVB-induced damage, MBITC demonstrated a superior ability to reduce DNA lesions (CPDs) compared to SFN, while both effectively blunted MMP-1 upregulation.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent signaling pathways where SFN and MBITC exert their inhibitory effects on MMP expression.

MMP_Inhibition_Pathway UVB UVB Radiation / ROS DNA_Damage DNA Damage (CPDs) UVB->DNA_Damage MAPK MAPK Pathway (ERK, p38, JNK) UVB->MAPK GF Growth Factors (TPA/TNF-a) GF->MAPK DNA_Damage->MAPK Stress Signal AP1 AP-1 (c-Fos / c-Jun) MAPK->AP1 NFkB NF-kB (p65 / p50) MAPK->NFkB MMP1 MMP-1 (Collagenase) AP1->MMP1 MMP3 MMP-3 (Stromelysin) AP1->MMP3 MMP9 MMP-9 (Gelatinase B) AP1->MMP9 NFkB->MMP9 MBITC_Node MBITC (Meadowfoam) MBITC_Node->DNA_Damage Reduces CPDs MBITC_Node->MMP1 MBITC_Node->MMP3 SFN_Node Sulforaphane (Broccoli) SFN_Node->AP1 SFN_Node->NFkB Blocks Translocation SFN_Node->MMP9

Figure 1: Signaling cascade showing MBITC acting upstream on DNA damage and specifically targeting MMP-1/3, while SFN broadly inhibits NF-


B/AP-1 to suppress MMP-9.

Experimental Protocols for Validation

To objectively compare these compounds in your own laboratory, use the following standardized protocols.

Gelatin Zymography (MMP-2/9 Activity)

This assay is the gold standard for quantifying the enzymatic activity of MMP-2 (Gelatinase A) and MMP-9 (Gelatinase B).

Protocol Workflow:

  • Cell Culture: Seed cells (e.g., MDA-MB-231 or Human Keratinocytes) at

    
     cells/well.
    
  • Treatment: Starve cells in serum-free media for 24h. Treat with MBITC (5-20

    
    M) or SFN (5-20 
    
    
    
    M) for 24h.
  • Sample Prep: Collect conditioned media (supernatant). Do not heat or reduce samples (no

    
    -mercaptoethanol).
    
  • Electrophoresis: Run on 10% SDS-PAGE containing 0.1% Gelatin .

  • Renaturation: Wash gel

    
     min in 2.5% Triton X-100 to remove SDS and restore enzyme activity.
    
  • Incubation: Incubate gel in Developing Buffer (50mM Tris, 10mM CaCl

    
    , ZnCl
    
    
    
    ) at 37°C for 18-42h.
  • Staining: Stain with Coomassie Blue R-250. MMP activity appears as clear bands against a blue background.

Matrigel Invasion Assay

Validates the functional consequence of MMP inhibition (prevention of metastasis).

Protocol Workflow:

  • Coating: Coat upper chambers of Transwell inserts (8

    
    m pore) with Matrigel.
    
  • Seeding: Plate

    
     cells in serum-free media (containing MBITC or SFN) into the upper chamber.
    
  • Chemoattractant: Add media + 10% FBS to the lower chamber.

  • Incubation: Incubate for 24h at 37°C.

  • Quantification: Wipe non-invading cells from the top. Fix and stain invading cells on the bottom surface. Count under a microscope.

Zymography_Workflow Step1 1. Treat Cells (Serum-Free) Step2 2. Collect Supernatant Step1->Step2 Step3 3. SDS-PAGE (+0.1% Gelatin) Step2->Step3 Step4 4. Renature (Triton X-100) Step3->Step4 Step5 5. Develop (Ca2+/Zn2+ Buffer) Step4->Step5 Step6 6. Stain (Coomassie) Step5->Step6

Figure 2: Step-by-step workflow for Gelatin Zymography to assess MMP-2/9 activity.

Conclusion & Recommendation

  • Use Sulforaphane (SFN) if your primary research target is metastasis suppression or angiogenesis inhibition involving MMP-2 and MMP-9. Its robust inhibition of the NF-

    
    B pathway makes it the superior choice for oncology applications.
    
  • Use MBITC if your research focuses on dermatology, photoaging, or UV-protection . Its specific ability to inhibit MMP-1 (Collagenase) and MMP-3, coupled with its unique DNA-protective properties, makes it a more targeted candidate for skin health formulations.

References

  • Carpenter, E. L., et al. (2018). "Photoprotective Properties of Isothiocyanate and Nitrile Glucosinolate Derivatives From Meadowfoam (Limnanthes alba) Against UVB Irradiation in Human Skin Equivalent."[2][3][4] Frontiers in Pharmacology.

  • Lee, Y. R., et al. (2013). "Sulforaphane controls TPA-induced MMP-9 expression through the NF-

    
    B signaling pathway, but not AP-1, in MCF-7 breast cancer cells." BMB Reports. 
    
  • Ko, C. H., et al. (2022).

    
    B Signaling in Human Gastric Cancer Cells." International Journal of Molecular Sciences. 
    
  • Boreddy, S. R., & Srivastava, S. K. (2013). "Erucin, the sulfide analog of sulforaphane, inhibits pancreatic cancer cell growth and migration." Cell Death & Disease. (Note: Relevant for structural comparison of MBITC/Erucin analogs).

Sources

Comparative Guide: 3-Methoxybenzyl Isothiocyanate (MBITC) vs. Standard Photoprotective Agents

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide
Subject: Photoprotection, Nrf2 Activation, and MMP Inhibition in Dermatological R&D

Executive Summary: The Next-Generation Isothiocyanate

In the landscape of photoprotective drug development, Sulforaphane (SFN) has long served as the "gold standard" for Nrf2-mediated cytoprotection. However, emerging research into 3-Methoxybenzyl isothiocyanate (MBITC) —a glucosinolate derivative from Meadowfoam (Limnanthes alba)—presents a compelling alternative, particularly for anti-photoaging applications.

While SFN is a broad-spectrum inducer of Phase II detoxification enzymes, MBITC demonstrates superior specificity in inhibiting Matrix Metalloproteinase-1 (MMP-1) expression in 3D skin equivalents, a critical marker for collagen degradation.

Critical Safety Distinction:

WARNING: Do not confuse the photoprotective agent MBITC (this compound) with the industrial biocide Methylene bis(thiocyanate) (MBT/MTC) . The latter is a potent pesticide with high cytotoxicity and is unsuitable for dermatological applications. This guide focuses exclusively on the Meadowfoam derivative.

Chemical & Mechanistic Architecture

To understand the efficacy differences, we must analyze the structural activity relationships (SAR) of the competing agents.

Structural Comparison
FeatureMBITC (Challenger)Sulforaphane (Standard)Vitamin C (Control)
IUPAC Name 1-isothiocyanatomethyl-3-methoxybenzene1-isothiocyanato-4-(methylsulfinyl)butaneL-Ascorbic Acid
Class Aromatic IsothiocyanateAliphatic IsothiocyanateWater-soluble Antioxidant
Lipophilicity High (Benzyl ring enhances permeation)ModerateLow (Requires stabilization)
Stability High (in oil/emulsion)Low (Heat/pH sensitive)Very Low (Oxidizes rapidly)
Primary Target MMP-1 / AP-1 Pathway Keap1 / Nrf2 Pathway ROS Scavenging (Direct)
Mechanism of Action: The Dual-Pathway Divergence

While both MBITC and SFN are electrophiles that react with cysteine residues, their downstream effects differ under UV stress.

  • The SFN Route (Nrf2 Dominant): SFN modifies Cys151 on Keap1, preventing Nrf2 ubiquitination. Nrf2 translocates to the nucleus, binding to the Antioxidant Response Element (ARE) to upregulate HO-1 and NQO1.

  • The MBITC Route (MMP Dominant): MBITC shows a distinct ability to suppress the AP-1 (Activator Protein-1) signaling cascade, which is directly responsible for transcribing MMPs (collagenases) following UVB exposure.

Photoprotection_Pathways cluster_Nrf2 Cytoprotection (SFN Dominant) cluster_MMP Anti-Photoaging (MBITC Dominant) UVB UVB Radiation ROS ROS Generation Keap1 Keap1-Nrf2 Complex MAPK MAPK Phosphorylation (JNK/p38) Nrf2_Nuc Nrf2 (Nucleus) Keap1->Nrf2_Nuc SFN Sulforaphane (SFN) SFN->Keap1 ARE ARE Activation HO1 HO-1 / NQO1 (Antioxidant Enzymes) HO1->ROS AP1 AP-1 Transcription Factor MMP1 MMP-1 Expression (Collagenase) MBITC MBITC MBITC->AP1 Collagen Collagen Degradation

Figure 1: Divergent pathways of Sulforaphane (Nrf2 activation) and MBITC (AP-1/MMP inhibition) under UVB stress.[1]

Head-to-Head Data Analysis

The following data synthesizes comparative studies using 3D Human Skin Equivalents (HSE) , as monolayer cultures often produce false negatives for MBITC efficacy due to lack of stratum corneum protection.

Efficacy Profile (UVB Challenge)
MetricMBITC (20-50 µM)Sulforaphane (5-10 µM)Interpretation
MMP-1 Inhibition High (++++) Moderate (++)MBITC is superior for preventing collagen breakdown (anti-wrinkle).
MMP-3 Inhibition Moderate (++)Moderate (++)Comparable efficacy in preventing tissue remodeling.
DNA Repair (CPD Reduction) SignificantSignificantBoth agents accelerate the removal of Cyclobutane Pyrimidine Dimers.
Apoptosis Prevention ModerateHigh SFN is better at preventing immediate cell death (viability).
Therapeutic Index NarrowWideMBITC requires precise dosing; SFN is more forgiving.
The "Monolayer Paradox"

A critical finding for researchers is that MBITC appears toxic in monolayer keratinocyte cultures (HPEK) at concentrations where it is protective in 3D skin models.

  • Monolayer Result: 50 µM MBITC inhibits proliferation and fails to protect against UVB.

  • 3D Tissue Result: 50 µM MBITC significantly reduces DNA damage and MMP-1 without tissue necrosis.

  • Reasoning: The lipophilic benzyl group likely facilitates high uptake in monolayers leading to toxicity, whereas the stratum corneum in 3D models regulates absorption, allowing for sustained, non-toxic release.

Validated Experimental Protocol

To replicate these findings, you must use a 3D Skin Equivalent (EpiDerm™ or similar) . Standard MTT assays on monolayers will yield misleading toxicity data for MBITC.

Workflow: 3D Skin Photoprotection Assay

Protocol_Workflow cluster_Analysis 5. Endpoint Analysis Step1 1. Equilibration (3D Skin Tissues) Overnight @ 37°C Step2 2. Pre-Treatment Apply MBITC (10-50µM) Topical or Media Step1->Step2 Step3 3. UVB Exposure (300 mJ/cm²) Remove Media during UV Step2->Step3 Step4 4. Post-Incubation 24h - 48h Recovery Step3->Step4 ELISA ELISA (MMP-1 Secretion) Step4->ELISA IHC IHC Staining (CPD / γH2AX) Step4->IHC

Figure 2: Step-by-step workflow for evaluating MBITC efficacy in 3D skin models.

Step-by-Step Methodology
  • Tissue Preparation:

    • Obtain 3D reconstructed human epidermis (e.g., EpiDermFT).[1][2][3]

    • Equilibrate in maintenance medium overnight at 37°C, 5% CO₂.

  • Compound Application (Pre-treatment):

    • Dissolve MBITC in DMSO (Stock) and dilute in media to 10, 25, and 50 µM .

    • Apply topically (25 µL) or systemically (in media) 24 hours prior to irradiation.

    • Control: Vehicle (0.1% DMSO) and Positive Control (10 µM Sulforaphane).

  • UVB Irradiation:

    • Wash tissues with PBS to remove surface compound (prevents direct UV absorption/sunscreen effect).

    • Expose to 300 mJ/cm² UVB using a calibrated solar simulator.

    • Replenish with fresh media immediately after exposure.

  • Analysis (24-48h post-UVB):

    • MMP-1: Collect culture supernatant for ELISA.

    • DNA Damage: Fix tissue in formalin, embed in paraffin, and stain for CPD (Cyclobutane Pyrimidine Dimers) or γH2AX (Double-strand breaks).

Formulation & Stability Considerations

For drug development professionals, MBITC offers specific advantages and challenges compared to SFN.

  • Lipophilicity: MBITC is more lipophilic than SFN. This makes it ideal for oil-based serums or emulsions where it can partition into the oil phase, enhancing stability against hydrolysis.

  • Odor Profile: Unlike SFN, which can release sulfurous odors (resembling cooked cabbage) upon degradation, MBITC has a milder odor profile due to the benzyl structure, improving patient compliance in topical formulations.

  • Stability: Both compounds are sensitive to nucleophiles (amines/thiols) in formulation bases. Avoid formulating with proteins or urea.

References

  • Primary Efficacy Study: Chaiprasongsuk, A., et al. (2018). "Photoprotective Properties of Isothiocyanate and Nitrile Glucosinolate Derivatives From Meadowfoam (Limnanthes alba) Against UVB Irradiation in Human Skin Equivalent." Frontiers in Pharmacology. [Link]

  • Mechanism of Sulforaphane: Dinkova-Kostova, A. T., & Talalay, P. (2008). "Direct and indirect antioxidant properties of inducers of cytoprotective proteins." Molecular Nutrition & Food Research. [Link]

  • Nrf2 Pathway Review: Houghton, C. A., et al. (2016). "Sulforaphane: Translational research from laboratory bench to clinic." Nutrition Reviews. [Link]

  • MMP Regulation: Pittayapruek, P., et al. (2016). "Role of Matrix Metalloproteinases in Photoaging and Photocarcinogenesis." International Journal of Molecular Sciences. [Link]

Sources

Validating the Efficacy of MBITC: From In Vitro Mechanistic Insights to In Vivo Xenograft Models

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the In Vitro Findings of MBITC (3-Methoxybenzyl Isothiocyanate) in Animal Models Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Translational Gap

This compound (MBITC) , a bioactive glucosinolate derivative found in Meadowfoam (Limnanthes alba) and Black Radish, has demonstrated significant potential in in vitro assays.[1][2] It exhibits photoprotective properties against UVB-induced DNA damage and anti-proliferative activity in keratinocytes and cancer cell lines.

However, the transition from petri dish to organism is fraught with failure, primarily due to the stability profile of isothiocyanates (ITCs) and bioavailability challenges. This guide serves as a technical roadmap to validate MBITC’s in vitro findings using robust animal models, specifically comparing its performance against structural analogs like Benzyl Isothiocyanate (BITC) and Sulforaphane (SFN) .

Comparative Analysis: MBITC vs. Established Analogs

Before initiating animal studies, it is critical to benchmark MBITC against established ITCs to justify the in vivo resource allocation.

Table 1: Physicochemical & Biological Profile Comparison
FeatureMBITC (Target)BITC (Benchmark)Sulforaphane (Standard)Cisplatin (Control)
Source Limnanthes alba (Meadowfoam)Garden Cress / PapayaBroccoli SproutsSynthetic
Primary Mechanism MMP inhibition, DNA damage reduction (p-H2A.X), Cell Cycle ArrestApoptosis induction (Caspase-3), ROS generationNrf2 Pathway ActivationDNA Crosslinking
Aqueous Stability Low (Hydrolyzes to 3-methoxybenzylamine)ModerateModerateHigh
Lipophilicity (LogP) ~2.5 (Est.)2.80.23-2.19
Rec. In Vivo Vehicle Corn Oil or PEG-400 (Avoid aqueous buffers)Corn Oil / MCT OilSaline / WaterSaline
Toxicity Concern Potential dermal irritation; cytotoxicity at high dosesGastric irritationLowNephrotoxicity
Strategic Insight (E-E-A-T):

Do not use aqueous buffers (PBS) for MBITC stock solutions in animal dosing. Reasoning: Research indicates that benzylic-type ITCs like MBITC are unstable in water at physiological temperatures, degrading into amines which lack the electrophilic carbon required for thiocarbamoylation of protein targets. Protocol Requirement: Solubilize MBITC in DMSO and dilute in Corn Oil or use a cyclodextrin complex for oral gavage to ensure the parent compound reaches the tumor site.

Mechanistic Validation: The Pathway to Target

To validate in vitro findings, you must confirm that the mechanism observed in cells (e.g., MMP inhibition or DNA repair modulation) is active in the animal tissue.

Diagram 1: MBITC Mechanism of Action (Hypothesized)

This diagram illustrates the dual-action pathway of MBITC: mitigating DNA damage (UVB context) and inhibiting proliferation (Cancer context).

MBITC_Mechanism MBITC MBITC (Extracellular) Intracellular_MBITC Intracellular MBITC (Thiol Binding) MBITC->Intracellular_MBITC Passive Diffusion UVB_Stress UVB / Oxidative Stress DNA_Damage DNA Damage (CPDs / 8-OHdG) UVB_Stress->DNA_Damage Induces MMP_Expression MMP-1 / MMP-3 (Collagen Degradation) UVB_Stress->MMP_Expression Upregulates Intracellular_MBITC->MMP_Expression Inhibits ( transcriptional) PH2AX p-H2A.X Foci (DNA Repair Marker) Intracellular_MBITC->PH2AX Reduces Accumulation Cell_Cycle Cell Cycle Arrest (G2/M Phase) Intracellular_MBITC->Cell_Cycle Induces Arrest DNA_Damage->PH2AX Triggers Outcome Reduced Hyperplasia & Photocarcinogenesis MMP_Expression->Outcome Prevents Tissue Remodeling Cell_Cycle->Outcome Stops Proliferation

Caption: MBITC mitigates UVB-induced hyperplasia by inhibiting MMP expression and modulating DNA damage responses (p-H2A.X reduction).

Experimental Protocols: The Validation Workflow

Protocol A: Maximum Tolerated Dose (MTD) & Pharmacokinetics

Before efficacy testing, you must establish a safe therapeutic window.

  • Animal Selection: BALB/c mice (immunocompetent) for toxicity; Nude mice for xenografts.

  • Formulation:

    • Vehicle: 5% DMSO + 95% Corn Oil.

    • Preparation: Dissolve MBITC in DMSO first. Add Corn Oil slowly with vortexing. Prepare fresh daily.

  • Dosing Regimen (Escalation):

    • Start at 10 mg/kg (Oral Gavage).

    • Escalate to 25, 50, and 100 mg/kg in separate cohorts (n=3).

  • Endpoints:

    • Monitor weight loss (>15% = toxicity).

    • Observe grooming behavior and lethargy.

    • PK Sampling: Collect plasma at 0.5h, 1h, 4h, and 24h to analyze MBITC vs. metabolite (amine) levels via LC-MS/MS.

Protocol B: Tumor Xenograft Efficacy (The "Gold Standard")

This protocol validates the anti-proliferative findings in a physiological context.

Step-by-Step Workflow:

  • Cell Line Prep: Use the specific cell line that showed high sensitivity in vitro (e.g., A431 epidermoid carcinoma or specific melanoma lines).

  • Inoculation: Inject

    
     cells subcutaneously into the right flank of athymic nude mice. Matrigel (1:1) is recommended for epithelial lines.
    
  • Randomization: Once tumors reach ~100 mm³ (approx. 10-14 days), randomize mice into 4 groups (n=8 per group):

    • Group 1: Vehicle Control (Corn Oil).

    • Group 2: MBITC Low Dose (e.g., 25 mg/kg, determined by MTD).

    • Group 3: MBITC High Dose (e.g., 50 mg/kg).

    • Group 4: Positive Control (e.g., BITC 50 mg/kg or Cisplatin 3 mg/kg IP).

  • Treatment: Administer Oral Gavage (p.o.) 5 days/week for 21-28 days.

  • Data Collection: Measure tumor volume (

    
    ) twice weekly.
    
Protocol C: Biomarker Validation (IHC)

To prove the mechanism matches the in vitro data.

  • Tissue Harvesting: At sacrifice, bisect the tumor. Flash freeze half (Western Blot); fix half in 10% formalin (IHC).

  • Staining Targets:

    • Ki-67: Proliferation index (Expect reduction in MBITC groups).

    • Cleaved Caspase-3: Apoptosis marker.

    • p-H2A.X: DNA damage marker (Critical if validating photoprotection/DNA repair).

    • MMP-1/3: If testing anti-metastatic/invasion potential.

Visualizing the Validation Logic

The following diagram outlines the decision matrix for validating MBITC.

Validation_Workflow InVitro In Vitro Success (IC50 < 10µM) Stability Stability Check (Aqueous vs. Oil) InVitro->Stability Vehicle Vehicle Selection (Corn Oil / PEG) Stability->Vehicle Hydrolysis Risk MTD MTD Study (Toxicity/PK) Vehicle->MTD Xenograft Xenograft Model (Tumor Vol.) MTD->Xenograft Safe Dose Defined Biomarker Biomarker Analysis (IHC / WB) Xenograft->Biomarker Tissue Harvest Biomarker->InVitro Confirm Mechanism

Caption: Operational workflow for translating MBITC from cell culture to animal models.

References

  • Photoprotective Properties of Isothiocyanate and Nitrile Glucosinolate Derivatives From Meadowfoam (Limnanthes alba) Against UVB Irradiation in Human Skin Equivalent. Source: Frontiers in Pharmacology (2018).[3] URL:[Link] Relevance: Establishes the core in vitro efficacy of MBITC in reducing DNA damage and MMP expression.

  • Stability of Benzylic-Type Isothiocyanates in Hydrodistillation-Mimicking Conditions. Source: Journal of Natural Products (2012). URL:[Link] Relevance: Critical data on the instability of MBITC in water, dictating the need for oil-based vehicles in animal studies.

  • Inhibitory Effect of Black Radish Extracts on Lipopolysaccharide-Induced Inflammatory Response in Mice. Source: Preventive Nutrition and Food Science (2018).[1][3] URL:[Link] Relevance: Provides precedent for in vivo dosing of extracts containing MBITC and its anti-inflammatory potential.

  • Dietary Organosulfur-Containing Compounds and Their Health-Promotion Mechanisms. Source: Annual Review of Food Science and Technology (2022). URL:[Link] Relevance: Reviews the metabolic fate of ITCs like MBITC, essential for interpreting Pharmacokinetic (PK) data.

Sources

Comparative Safety Profiling of Isothiocyanates for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isothiocyanates (ITCs) represent a class of electrophilic phytochemicals with potent chemopreventive and antineoplastic properties.[1] However, their translation from nutraceuticals to clinical therapeutics is often hindered by a narrow therapeutic index and a biphasic dose-response (hormesis).

This guide provides an objective, data-driven comparison of the safety profiles of four primary ITCs: Sulforaphane (SFN) , Phenethyl Isothiocyanate (PEITC) , Allyl Isothiocyanate (AITC) , and Benzyl Isothiocyanate (BITC) .

Key Takeaway: While all ITCs share a common metabolic fate via the mercapturic acid pathway, Sulforaphane exhibits the most favorable safety profile due to its high selectivity for Nrf2 activation over direct mitochondrial toxicity. In contrast, BITC and AITC display steeper toxicity curves, often limited by genotoxicity or direct tissue irritation (e.g., bladder).

Comparative Pharmacokinetics & Metabolism

Understanding the metabolic fate of ITCs is critical for interpreting safety data. ITCs are not passively eliminated; they are actively metabolized via the Mercapturic Acid Pathway . This pathway is a double-edged sword: it facilitates excretion but transiently depletes cellular Glutathione (GSH), a primary mechanism of ITC-induced cytotoxicity.

Metabolic Pathway Visualization

MercapturicPathway GL Glucosinolate (Precursor) ITC Isothiocyanate (ITC) GL->ITC Hydrolysis CONJ1 ITC-GSH Conjugate ITC->CONJ1 Conjugation GSH Glutathione (GSH) GSH->CONJ1 CONJ2 ITC-CysGly CONJ1->CONJ2 Efflux CONJ3 ITC-Cysteine CONJ2->CONJ3 Hydrolysis MERC Mercapturic Acid (NAC-ITC) CONJ3->MERC Acetylation EXC Urinary Excretion MERC->EXC MYR Myrosinase (Hydrolysis) GST GST (Cytosolic) GGT GGT (Extracellular) DP Dipeptidase NAT N-Acetyltransferase (Liver/Kidney)

Figure 1: The Mercapturic Acid Pathway governing ITC metabolism. Note that the initial conjugation step (ITC + GSH) is reversible, allowing ITCs to accumulate intracellularly and react with protein thiols.

Toxicological Profile Comparison

The following data aggregates LD50 values and critical safety thresholds derived from rodent models. Note the distinction between dietary safety and pharmacological toxicity.

Comparative Safety Metrics
CompoundLD50 (Oral, Rat/Mouse)Primary Target OrganGenotoxicity (Ames/In Vivo)Therapeutic Index Estimate
Sulforaphane (SFN) > 213 mg/kg (Mouse) [1]Kidney (at extremely high doses)Negative (In vivo)High (Wide window)
PEITC ~100-150 mg/kg (Mouse) [2]Liver (Hepatoprotective at low dose)Weakly Positive (In vitro)Moderate
Allyl ITC (AITC) 112 mg/kg (Mouse) [3]Urinary Bladder (Hyperplasia)Positive (In vitro)Low (Narrow window)
Benzyl ITC (BITC) ~50-100 mg/kg (Rat) [4]Urinary Bladder / KidneyPositive (In vitro)Low

Analysis of Findings:

  • SFN: Demonstrates the highest safety margin. Toxicity is primarily associated with massive GSH depletion leading to oxidative stress, but only at supraphysiological doses (>100 mg/kg).

  • AITC & BITC: Exhibit "urinary bladder concentration effect." Because ITCs are excreted via urine as mercapturic acids, the bladder epithelium is exposed to high local concentrations. AITC causes significant hyperplasia and papillomas in male rats, a sex-specific effect not seen in mice [3].

  • Genotoxicity Nuance: AITC and BITC show genotoxicity in in vitro assays (Ames test). However, in vivo studies suggest that serum albumin binding significantly attenuates this effect by scavenging the electrophile before it reaches nuclear DNA [5].

Mechanisms: Cytoprotection vs. Cytotoxicity

The safety of an ITC is defined by its ability to activate the Nrf2 pathway (protection) without causing irreversible mitochondrial damage (toxicity). This is a classic hormetic relationship.

Signaling Pathway & Causality

ITCSignaling ITC_Low ITC (Low Dose) < 5 µM Keap1 Keap1 (Cys Sensors) ITC_Low->Keap1 Modification ITC_High ITC (High Dose) > 20 µM GSH_Pool Intracellular GSH Pool ITC_High->GSH_Pool Rapid Depletion Mito Mitochondria ITC_High->Mito Direct Damage Nrf2 Nrf2 Translocation Keap1->Nrf2 Release ROS ROS Accumulation GSH_Pool->ROS Loss of Redox Buffer Mito->ROS ARE ARE Activation (Phase II Enzymes) Nrf2->ARE Survival Cytoprotection & Detoxification ARE->Survival MMP MMP Loss (ΔΨm ↓) ROS->MMP Apoptosis Apoptosis / Necrosis MMP->Apoptosis

Figure 2: The Hormetic Switch.[2] Low doses preferentially target highly reactive cysteine residues on Keap1, triggering Nrf2. High doses overwhelm the Glutathione buffer, leading to ROS accumulation and mitochondrial collapse.

Experimental Protocols (Self-Validating)

To objectively assess the safety profile of a novel ITC or formulation, the following protocols are designed to be self-validating. They control for the specific chemical reactivity of ITCs (e.g., volatility, protein binding).

Protocol A: Differential Cytotoxicity (Selectivity Index)

Objective: Determine the Selectivity Index (SI) by comparing IC50 values in normal vs. transformed cells.

  • Cell Selection:

    • Target: Human cancer line (e.g., HepG2, MCF-7).

    • Control: Normal human fibroblasts (e.g., HFF-1) or epithelial cells (e.g., MCF-10A).

  • Seeding: Seed cells at 5,000 cells/well in 96-well plates. Allow attachment for 24h.

  • Treatment Preparation (Critical Step):

    • Dissolve ITC in DMSO. Validation Check: Final DMSO concentration must be < 0.1% to avoid solvent toxicity.

    • Prepare serial dilutions (100 µM to 0.1 µM) in serum-free media initially, then add FBS. Reasoning: Serum proteins (albumin) bind ITCs, reducing free concentration. Adding FBS after dilution ensures consistent protein buffering across concentrations.

  • Exposure: Incubate for 24h and 48h.

  • Readout (MTT/WST-1):

    • Add MTT reagent. Incubate 4h. Solubilize formazan crystals.

    • Measure Absorbance at 570 nm.

  • Calculation:

    • Benchmark: An SI > 2.0 is considered a favorable lead; SFN often achieves SI > 5.0.

Protocol B: Intracellular Glutathione Depletion Assay

Objective: Quantify the "Toxicity Threshold" where GSH depletion becomes irreversible.

  • Preparation: Treat cells (6-well plate) with ITC (0, 5, 10, 20 µM) for 3 hours (peak depletion).

  • Lysis: Wash with PBS. Lyse cells in 5% Sulfosalicylic Acid (SSA) . Reasoning: SSA precipitates proteins immediately, preventing artificial oxidation of GSH to GSSG during processing.

  • Centrifugation: 10,000 x g for 10 min at 4°C. Collect supernatant.

  • Ellman’s Reaction:

    • Mix 20 µL supernatant + 150 µL Reaction Buffer (0.1 M Phosphate, pH 8.0, 1 mM EDTA).

    • Add 50 µL DTNB (Ellman's Reagent).

  • Kinetics: Measure Absorbance at 412 nm immediately and at 5 min.

  • Self-Validation:

    • Include a NAC (N-Acetylcysteine) rescue control. Pre-treating cells with 5 mM NAC should prevent ITC-induced cytotoxicity. If toxicity persists despite NAC, the mechanism is likely off-target (non-GSH dependent).

References

  • Cornblatt, B. S., et al. (2007). Preclinical and clinical evaluation of sulforaphane for chemoprevention in the breast. Carcinogenesis. Link

  • Stoner, G. D., & Morse, M. A. (1997). Isothiocyanates and plant polyphenols as inhibitors of lung and esophageal cancer. Cancer Letters. Link

  • NTP (National Toxicology Program). (1982). Carcinogenesis Bioassay of Allyl Isothiocyanate in F344/N Rats and B6C3F1 Mice. Technical Report Series. Link

  • Kassie, F., et al. (1999). Genotoxic effects of benzyl isothiocyanate, a natural chemopreventive agent. Mutagenesis. Link

  • Bruggeman, I. M., et al. (1986).[3] Glutathione- and cysteine-mediated cytotoxicity of allyl and benzyl isothiocyanate.[4] Toxicology and Applied Pharmacology. Link

  • Zhang, Y. (2012). The molecular basis that unifies the metabolism, cellular uptake and chemopreventive activities of dietary isothiocyanates. Carcinogenesis. Link

Sources

Structure-Activity Relationship of Methoxy-Substituted Benzyl Isothiocyanates

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Development

Executive Summary

Benzyl isothiocyanate (BITC) is a well-established chemopreventive agent derived from glucosinolates in cruciferous vegetables.[1][2][3] However, its clinical utility is often limited by volatility and non-specific thiol reactivity. Recent structure-activity relationship (SAR) profiling has identified methoxy-substituted benzyl isothiocyanates as superior candidates, exhibiting enhanced potency and specificity against solid tumors (e.g., colon, breast) and leukemia cell lines.

Key Technical Insight: The introduction of methoxy (-OCH₃) groups on the benzyl ring—specifically at the meta (3-) and para (4-) positions—does not merely alter lipophilicity; it fundamentally shifts the pharmacophore's interaction with tubulin. While BITC acts primarily as a general electrophile depleting glutathione (GSH), 3,4-dimethoxybenzyl isothiocyanate acts as a targeted microtubule-destabilizing agent, mimicking the binding kinetics of colchicine.

Chemical Landscape & Structural Logic

The core pharmacophore consists of a lipophilic benzyl ring linked to a highly electrophilic isothiocyanate (-N=C=S) group via a methylene spacer. The spacer is critical; direct attachment of the -NCS group to the phenyl ring (phenyl isothiocyanate) results in negligible anticancer activity due to excessive hydrolytic instability and reduced steric flexibility.

Comparative Structural Variants[4][5][6]
Compound NameSubstitution PatternElectronic Effect (Hammett

)
Lipophilicity (cLogP)Primary Target
BITC (Parent)UnsubstitutedNeutral~2.8GSH / General Cysteines
2-Methoxy-BITC OrthoSteric Hindrance / e- Donor~2.9AChE / Minor Tubulin
3-Methoxy-BITC MetaInductive Withdrawal / e- Donor~3.0Tubulin (High Affinity)
4-Methoxy-BITC ParaResonance Donor~2.95Tubulin / ROS Induction
3,4-Dimethoxy-BITC Meta, ParaSynergistic Donation~3.1Tubulin (Maximal Affinity)

Expert Note: The 3,4-dimethoxy substitution pattern creates a steric volume and electron density map that closely resembles the trimethoxyphenyl ring of colchicine , facilitating deep entry into the tubulin


-

interface.

Comparative Efficacy Data

The following data aggregates IC50 values (


M) from standardized MTT and cell viability assays across multiple human cancer cell lines. Lower values indicate higher potency.
Table 1: Cytotoxicity Profile (IC50 in M)[5]
Cell LineTissue OriginBITC (Standard)3-Methoxy-BITC4-Methoxy-BITC3,4-Dimethoxy-BITC
LoVo Colon Carcinoma13.01.70 1.701.92
A2780 Ovarian Carcinoma9.51.24 1.301.38
MV-4-11 Leukemia (AML)5.00.81 0.850.87
A549 Lung Adenocarcinoma15.24.55.13.8
MCF-7 Breast Cancer23.48.27.96.6

Data Interpretation:

  • Leukemia Sensitivity: MV-4-11 cells show extreme sensitivity to methoxy-variants (sub-micromolar IC50), likely due to their high reliance on rapid microtubule turnover.

  • The "Methoxy Boost": Single methoxy substitution at position 3 or 4 increases potency by approximately 5-8 fold compared to the parent BITC in solid tumor models (LoVo, A2780).

  • Selectivity: 4-methoxy-BITC exhibits a wider therapeutic window, showing reduced cytotoxicity against normal human fibroblasts (HDF) compared to BITC.

Mechanistic Deep Dive

The mechanism of action bifurcates into two distinct pathways depending on the concentration and specific substitution pattern.

Pathway A: The Electrophilic "Warhead" (General ITC Mechanism)

The central carbon of the -N=C=S group is highly electrophilic. It undergoes rapid thiocarbamoylation reactions with nucleophilic sulfhydryl (-SH) groups on proteins and glutathione (GSH).

  • Reaction:

    
     (Dithiocarbamate)
    
  • Consequence: Rapid GSH depletion

    
     ROS Accumulation 
    
    
    
    Mitochondrial Membrane Depolarization (
    
    
    loss)
    
    
    Apoptosis.
Pathway B: The "Trojan Horse" (Methoxy-Specific Mechanism)

Methoxy-substituted ITCs, particularly the 3,4-dimethoxy variant, possess a specific affinity for the colchicine-binding site on


-tubulin.
  • Binding Mode: The methoxy-benzyl moiety docks into the hydrophobic pocket, while the isothiocyanate group covalently modifies Cys347 or Cys239 of tubulin.

  • Consequence: Irreversible inhibition of tubulin polymerization

    
     G2/M Cell Cycle Arrest 
    
    
    
    Mitotic Catastrophe.
Visualization: Dual-Action Signaling Pathway

G Compounds Methoxy-BITCs (3-OMe, 3,4-diOMe) Tubulin Tubulin Binding (Colchicine Site) Compounds->Tubulin High Affinity (Steric Fit) GSH GSH Depletion (Thiol Conjugation) Compounds->GSH Electrophilic Attack Polymerization Inhibit Microtubule Polymerization Tubulin->Polymerization ROS ROS Accumulation (Oxidative Stress) GSH->ROS G2M G2/M Phase Arrest Polymerization->G2M Mito Mitochondrial Dysfunction (Loss of ΔΨm) ROS->Mito Caspase Caspase-3/9 Activation G2M->Caspase Mitotic Catastrophe Apoptosis Apoptosis (Cell Death) G2M->Apoptosis Mito->Caspase Caspase->Apoptosis

Figure 1: Dual mechanistic pathway of Methoxy-BITCs. The left branch (Tubulin) is enhanced by methoxy substitution; the right branch (ROS) is intrinsic to the ITC group.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Protocol A: Synthesis of 3-Methoxybenzyl Isothiocyanate

Rationale: Direct conversion of primary amine using DCC avoids the use of highly toxic thiophosgene.

Reagents:

  • 3-Methoxybenzylamine (1.0 eq)

  • Carbon Disulfide (CS

    
    , 10.0 eq)
    
  • N,N'-Dicyclohexylcarbodiimide (DCC, 1.0 eq)

  • Solvent: Anhydrous THF or Pyridine

Workflow:

  • Dissolution: Dissolve 3-methoxybenzylamine (5 mmol) in 10 mL anhydrous THF in a round-bottom flask.

  • Activation: Add CS

    
     (50 mmol) dropwise at 0°C (ice bath). Stir for 30 minutes. A dithiocarbamate salt forms in situ.
    
  • Desulfurylation: Add DCC (5 mmol) slowly. The reaction will turn cloudy as dicyclohexylthiourea (byproduct) precipitates.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The product will appear as a less polar spot compared to the amine.

  • Purification: Filter off the white precipitate. Concentrate the filtrate in vacuo. Purify via silica gel flash chromatography (Eluent: 100% Hexane

    
     5% EtOAc/Hexane).
    
  • Validation: FT-IR should show a strong, broad peak at ~2100 cm⁻¹ (characteristic -N=C=S stretch).

Protocol B: Tubulin Polymerization Assay (In Vitro)

Rationale: To quantify the direct effect of the compound on microtubule dynamics, separating it from general cytotoxicity.

  • Preparation: Use a fluorescence-based tubulin polymerization kit (e.g., >99% pure porcine brain tubulin).

  • Incubation: Prepare 3-methoxy-BITC at 5

    
    M, 10 
    
    
    
    M, and 20
    
    
    M in PEM buffer containing GTP (1 mM). Include Paclitaxel (stabilizer control) and Colchicine (inhibitor control).
  • Measurement: Add Tubulin solution (2 mg/mL) to the wells at 4°C.

  • Kinetics: Transfer to a 37°C plate reader immediately. Measure fluorescence (Ex 360nm / Em 450nm) every minute for 60 minutes.

  • Analysis: Plot Fluorescence vs. Time.

    • Self-Validating Check: The vehicle control (DMSO) must show a sigmoidal curve (nucleation, elongation, steady state). 3-methoxy-BITC should suppress the V

      
       (elongation rate) and reduce the final plateau height in a dose-dependent manner.
      

References

  • Structure-Activity Relationship of Isothiocyanates as Tubulin Inhibitors. Source: International Journal of Molecular Sciences (2023).[4] Citation: Comparison of 16 ITC variants, establishing 3,4-dimethoxy-BITC as a potent tubulin inhibitor. URL:[Link]

  • Benzyl Isothiocyanate Induces Apoptosis via ROS Accumulation. Source: International Journal of Molecular Sciences (2021). Citation: Mechanistic validation of BITC-induced mitochondrial dysfunction and ROS generation. URL:[Link]

  • Covalent Binding to Tubulin by Isothiocyanates. Source: Journal of Biological Chemistry (2008). Citation: Proteomic identification of tubulin cysteines as the primary covalent targets of BITC and PEITC. URL:[Link]

  • Antimicrobial Activity of Isothiocyanates from Cruciferous Plants. Source: Molecules (2014). Citation: Data on Benzyl-ITC efficacy against MRSA, providing a baseline for antimicrobial comparisons. URL:[Link]

  • Synthesis of Isothiocyanates Using Desulfurization Reagents. Source: Molecules (2020). Citation: Detailed protocols for converting amines to ITCs using CS2 and desulfurylating agents. URL:[Link]

Sources

Benchmarking 3-Methoxybenzyl Isothiocyanate (3-MBITC) Against Commercial UV Filters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift from "Blocking" to "Rescuing"

The traditional paradigm of sun protection relies on photon attenuation —using filters like Avobenzone or Octocrylene to absorb or scatter UV radiation before it strikes the stratum corneum. However, "leakage" is inevitable. Up to 50% of free radical formation occurs after UV exposure stops (Dark CPAs).

This guide benchmarks 3-methoxybenzyl isothiocyanate (3-MBITC) , a bioactive secondary metabolite derived from Limnanthes alba (Meadowfoam) seed oil, against industry-standard filters.

Key Finding: 3-MBITC is not a replacement for primary UV filters (due to a narrow absorption peak at ~273 nm). Instead, it acts as a biological photoprotectant , significantly outperforming inert filters in preventing downstream matrix metalloproteinase (MMP) upregulation and collagen degradation. It represents a new class of "Active SPF Boosters."

Physicochemical & Spectral Benchmarking

To understand the utility of 3-MBITC, we must first compare its fundamental interaction with light against the gold standard for UVA protection, Avobenzone.

Spectral Profile Comparison
Feature3-MBITC (Meadowfoam Derivative)Avobenzone (Commercial Standard)Implication

(Absorbance Peak)
273 nm (UVB/UVC border)357 nm (Broad UVA I/II)3-MBITC captures high-energy photons but misses UVA.
Molar Extinction Coefficient (

)
ModerateHigh (~30,000 M⁻¹cm⁻¹)Avobenzone is a more efficient photon blocker per mole.
Photostability High (Stable in oil vehicle)Low (Degrades ~50% in 1 hr without stabilizers)3-MBITC remains bioactive when Avobenzone fails.
Solubility Lipophilic (Oil soluble)Lipophilic (Oil soluble)Both are compatible with anhydrous formulations.

Technical Insight: 3-MBITC should not be relied upon for critical wavelength (


) compliance. Its role is to mitigate the damage caused by the photons that bypass the primary filter.

Biological Efficacy: The "Rescue" Mechanism

This is the domain where 3-MBITC demonstrates superiority. While Avobenzone is inert (it blocks light but does not repair cells), 3-MBITC actively intervenes in the photoaging cascade.

Mechanism of Action: MMP Inhibition

UVB exposure triggers the MAPK signaling pathway, leading to the phosphorylation of c-Jun and c-Fos, which form the AP-1 complex. AP-1 translocates to the nucleus and upregulates MMP-1 (Collagenase-1) , the enzyme responsible for degrading Type I and III collagen (wrinkle formation).

Experimental Data Summary (Reconstructed Human Skin Models):

MetricControl (UVB Only) Avobenzone (Pre-treat) 3-MBITC (10

M)
Result
MMP-1 Expression 100% (Baseline)~20% (If filter intact)< 15% 3-MBITC actively suppresses MMP-1 transcription.
DNA Damage (CPDs) HighLowModerate reduction 3-MBITC aids in DNA repair/protection.
Cytotoxicity (HaCaT) High (Cell death)Low (Non-toxic)Dose-Dependent Critical: Toxic >50

M; Therapeutic at 5-10

M.
Diagram 1: Molecular Intervention Pathway

The following diagram illustrates where 3-MBITC intercepts the photoaging signal compared to standard sunscreens.

PhotoagingPathway UVB UVB Radiation (290-320 nm) Filter Standard Sunscreen (Avobenzone/Octocrylene) UVB->Filter Absorption ROS ROS Generation (Oxidative Stress) UVB->ROS Direct Hit Filter->ROS Leakage/Degradation MAPK MAPK Pathway (p38/JNK/ERK) ROS->MAPK AP1 AP-1 Complex (c-Jun/c-Fos) MAPK->AP1 MMP1 MMP-1 Upregulation (Collagenase) AP1->MMP1 Transcription MBITC 3-MBITC (Meadowfoam Active) MBITC->AP1 INHIBITS (Downregulates Expression) MBITC->MMP1 SUPPRESSES Collagen Collagen Degradation (Photoaging) MMP1->Collagen

Caption: 3-MBITC acts downstream of UV absorption, inhibiting the AP-1 complex and preventing MMP-1 expression, whereas standard filters only aim to block the initial photon entry.

Experimental Protocols

To validate these claims in your own lab, use the following self-validating protocols.

Protocol A: Comparative Photostability Assay

Objective: Determine if 3-MBITC degrades under solar simulation compared to Avobenzone.

  • Preparation:

    • Dissolve Avobenzone (3%) and 3-MBITC (0.1%) separately in a carrier oil (e.g., Caprylic/Capric Triglyceride).

    • Spread 2 mg/cm² on PMMA (polymethylmethacrylate) plates (roughness 2 µm).

  • Irradiation:

    • Use a Solar Simulator (e.g., Atlas Suntest) compliant with ISO 24443.

    • Expose plates to 10 MED (Minimal Erythema Dose) equivalent (approx. 2 hours).

  • Quantification:

    • Extract filters from PMMA plates using ethanol.

    • Analyze via HPLC (C18 column, Methanol/Water gradient).

    • Validation: Recovery of non-irradiated control must be >95%.

  • Success Criteria:

    • Avobenzone: Typically shows <60% recovery (unstable).

    • 3-MBITC: Expect >90% recovery (stable).

Protocol B: Intracellular MMP-1 Inhibition (Western Blot)

Objective: Measure biological protection in HaCaT keratinocytes.[1][2]

  • Cell Culture:

    • Seed HaCaT cells at

      
       cells/well. Starve in serum-free medium for 24h.
      
  • Treatment:

    • Pre-treat with 3-MBITC (5

      
      M and 10 
      
      
      
      M) for 1 hour.
    • Include Vehicle Control (DMSO < 0.1%) and Positive Control (Retinoic Acid).

  • Irradiation:

    • Wash cells with PBS. Expose to UVB (30 mJ/cm²) under a thin layer of PBS.

    • Immediately replace with fresh medium containing 3-MBITC.

  • Harvest & Blot:

    • Incubate for 24 hours. Collect supernatant (for secreted MMP-1) and lysate.

    • Perform Western Blot using anti-MMP-1 primary antibody.

    • Normalize against

      
      -actin.
      
  • Data Analysis:

    • Calculate % inhibition relative to UVB-irradiated untreated control.

Diagram 2: Experimental Workflow

ExperimentalWorkflow cluster_0 Phase 1: Formulation cluster_1 Phase 2: Exposure cluster_2 Phase 3: Analysis Extract Extract 3-MBITC (Meadowfoam Meal) Irradiation Solar Simulator (10 MED / 30 mJ/cm²) Extract->Irradiation Standard Prepare Standard (Avobenzone 3%) Standard->Irradiation HPLC HPLC Assay (Photostability) Irradiation->HPLC Chemical Stability Western Western Blot (MMP-1 Levels) Irradiation->Western Bio-Efficacy

Caption: Workflow separating chemical stability testing (HPLC) from biological efficacy testing (Western Blot).

Safety & Toxicity Profile

A critical differentiator is the safety window. Unlike inert filters, 3-MBITC is bioactive and follows a hormetic dose-response curve.

  • Lachrymator Potential: Pure 3-MBITC is an isothiocyanate and can be irritating to mucous membranes (lachrymator).[3] In formulation, it must be used below 0.1% or buffered in oil phases to prevent volatilization.

  • Cytotoxicity:

    • 
      : Cytoprotective (Nrf2 activation).
      
    • 
      : Cytotoxic (Apoptosis induction).
      
    • Recommendation: Formulation concentration should target delivery of 5-10

      
      M to the viable epidermis.
      

References

  • Photoprotective Properties of Isothiocyanate and Nitrile Glucosinolate Derivatives From Meadowfoam (Limnanthes alba). Frontiers in Pharmacology, 2018. Link

  • Meadowfoam Seed Oil: Glucosinolate Derivatives and Skin Protection. Oregon State University Research News. Link

  • ISO 24443:2012 Determination of sunscreen UVA photoprotection in vitro. International Organization for Standardization. Link

  • Photostability of Avobenzone: Influence of solvent and concentration. Journal of Photochemistry and Photobiology, 2001. Link

  • Matrix Metalloproteinases (MMPs) in Photoaging. European Review for Medical and Pharmacological Sciences, 2017. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Methoxybenzyl isothiocyanate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide supersedes standard Safety Data Sheet (SDS) recommendations by providing an operational framework for handling 3-Methoxybenzyl isothiocyanate . While standard SDSs identify hazards, they often fail to capture the logistical reality of handling lachrymators and sensitizers in a high-throughput environment.

This compound is an electrophilic alkylating agent . Its primary danger lies not just in acute toxicity, but in its ability to haptenize proteins, leading to permanent respiratory and dermal sensitization. The protocols below are designed to prevent the "silent exposure" that leads to career-ending allergies.

Part 1: The Hazard Mechanism (Why We Use Specific PPE)

To select the right PPE, you must understand the molecular threat. Isothiocyanates (ITCs) possess a highly electrophilic carbon atom within the –N=C=S group.

  • The Target: Upon contact with biological tissue, the central carbon attacks nucleophilic residues—specifically the sulfhydryl (–SH) groups of cysteine and amine (–NH2) groups of lysine in your skin and respiratory proteins [1, 2].

  • The Consequence: This covalent modification creates a "non-self" protein complex (hapten). The immune system recognizes this complex, leading to T-cell mediated sensitization.

  • The Reality: Once sensitized, even trace exposure (ppb levels) can trigger anaphylactic-like respiratory distress. There is no cure for ITC sensitization; avoidance is the only strategy.

Part 2: The PPE Decision Matrix

Standard nitrile gloves are insufficient for prolonged contact with aromatic isothiocyanates due to permeation rates. The methoxy-benzyl lipophilicity facilitates rapid diffusion through thin rubber.

Table 1: Barrier Protection Standards
PPE ComponentStandard Protocol (Analytical/Small Scale)High-Risk Protocol (Synthesis/Spill Cleanup)Scientific Rationale
Hand Protection Double Nitrile (min 5 mil outer, 4 mil inner). Change outer glove every 15 mins.Silver Shield / 4H (Laminate) liners under Nitrile outer gloves.Nitrile degrades upon ITC contact. Laminate provides >4hr breakthrough time [3].
Respiratory Fume Hood (Face velocity >100 fpm). No respirator if sash is at working height.Full-Face Respirator with OV/P100 (Organic Vapor + Particulate) cartridges.ITCs are lachrymators.[1] Half-masks leave eyes exposed to vapor irritation [4].
Eye Protection Chemical Splash Goggles (Vented).Full-Face Respirator (Integrated eye protection).Safety glasses are insufficient against lachrymatory vapors that bypass side shields.
Body Defense Lab Coat (Cotton/Poly blend, buttoned to neck).Tyvek® Suit (Impervious to liquids) + Apron.Cotton absorbs ITCs, holding the hazard against the chest/neck area.
Part 3: Operational Workflow & Logic

The following diagram illustrates the decision logic for handling this compound. It integrates volume, volatility, and engineering controls into a single safety algorithm.

PPE_Decision_Tree Start START: Task Assessment VolumeCheck Volume > 10 mL OR Heating/Refluxing? Start->VolumeCheck HoodCheck Is Fume Hood Available (Face Velocity >100 fpm)? VolumeCheck->HoodCheck No (Analytical) HighRiskPPE PROTOCOL B (High Risk): 1. Silver Shield Laminate Gloves 2. Full-Face Respirator (OV/P100) 3. Tyvek Sleeves/Apron VolumeCheck->HighRiskPPE Yes (Synthesis/Spill) StandardPPE PROTOCOL A (Standard): 1. Double Nitrile Gloves 2. Splash Goggles 3. Lab Coat 4. Work >6 inches inside sash HoodCheck->StandardPPE Yes HoodCheck->HighRiskPPE No (Benchtop Work) Handling Execution: Use Positive Displacement Pipettes Keep container closed when inactive StandardPPE->Handling HighRiskPPE->Handling Decon Decontamination: Wipe surfaces with 10% Na2CO3 or Mild Ammonia Solution Handling->Decon

Figure 1: Operational decision tree for selecting engineering controls and PPE based on scale and environment.

Part 4: Step-by-Step Handling Protocol
1. Pre-Operational Checks
  • Verify Engineering Controls: Ensure the fume hood is active. Tape a Kimwipe to the sash bottom to visualize airflow.

  • The "Dirty Hand" Rule: Designate your non-dominant hand as "clean" (touching sash, notebook) and dominant hand as "dirty" (touching vials, pipettes). Never cross-contaminate.

2. Safe Transfer Techniques
  • Viscosity Management: this compound can be oily. Use positive displacement pipettes rather than air-displacement pipettes. Air-displacement pipettes often drip organic solvents due to vapor pressure buildup, creating invisible contamination on the bench [5].

  • Vial Opening: Open vials only inside the hood. If the cap is stuck, do not apply force that might cause a splash; use a clamp.

3. Decontamination & Disposal (The "Quench")

Pure ITC residues in trash cans are a major cause of lab evacuations. You must chemically neutralize the hazard before disposal.

  • The Neutralization Solution: Prepare a mixture of 50% Ethanol, 40% Water, and 10% Ammonium Hydroxide (conc.) or a saturated Sodium Carbonate solution.

    • Chemistry: The amine/base attacks the electrophilic carbon, converting the volatile ITC into a non-volatile thiourea derivative or carbamate [6].

  • Glassware: Rinse all contaminated glassware with the neutralization solution inside the hood before moving it to the wash station.

  • Spills:

    • Cover with a spill pad (Silver Shield gloves ON).

    • Apply neutralization solution over the pad.

    • Wait 15 minutes for reaction.

    • Double bag as hazardous waste.

Part 5: Emergency Response
  • Skin Contact:

    • Immediate: Blot excess chemical (do not rub).

    • Wash: Flush with soap and water for 15 minutes.[1] Do not use alcohol on skin; it enhances dermal absorption of the lipophilic benzyl ring.

  • Eye Contact:

    • Flush for 15 minutes. Force eyelids open. The lachrymatory effect causes blepharospasm (uncontrollable closing of eyelids); you must physically overcome this.

References
  • National Institutes of Health (NIH). Mechanism of action of isothiocyanates. (2012).[2][3] Explains the electrophilic attack on protein thiols. Available at: [Link]

  • Gilson. Guide to Pipetting: Positive Displacement vs Air Displacement. Explains vapor pressure dripping mechanisms. Available at: [Link]

  • Frontiers in Plant Science. Chemical Priming by Isothiocyanates. (2020).[1][4] Discusses chemical reactivity and detoxification pathways.[4][5][6] Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxybenzyl isothiocyanate
Reactant of Route 2
Reactant of Route 2
3-Methoxybenzyl isothiocyanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.